4-Octylbiphenyl
Description
BenchChem offers high-quality 4-Octylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-octyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLBLDDJJJNGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221353 | |
| Record name | 1,1'-Biphenyl, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-97-4 | |
| Record name | 4-Octyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 4-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Octylbiphenyl chemical structure and properties
Chemical Architecture, Synthesis, and Material Applications
Executive Summary
4-Octylbiphenyl (CAS: 3968-68-1) is a semi-rigid organic molecule comprising a biphenyl core substituted with an eight-carbon alkyl chain at the para position. While often overshadowed by its cyano-substituted derivative (the liquid crystal 8CB), the pure hydrocarbon 4-octylbiphenyl serves as a critical internal standard in petrochemical analysis, a model surfactant in interfacial chemistry, and a structural precursor in the synthesis of mesogenic materials.
This guide provides a rigorous technical analysis of 4-octylbiphenyl, distinguishing it from its functionalized analogs, and details a high-purity synthesis workflow using Suzuki-Miyaura coupling.
Part 1: Physicochemical Architecture
Structural Distinction (Critical Note)
In commercial and academic literature, "octylbiphenyl" is frequently conflated with 4'-octyl-4-biphenylcarbonitrile (8CB) . It is imperative to distinguish the pure hydrocarbon from the cyano-mesogen.
| Feature | 4-Octylbiphenyl (Target) | 4'-Octyl-4-biphenylcarbonitrile (8CB) |
| CAS Number | 3968-68-1 | 52709-84-9 |
| Formula | C₂₀H₂₆ | C₂₁H₂₅N |
| Primary Utility | Analytical Standard, Precursor | Smectic Liquid Crystal (LCDs) |
| Polarity | Non-polar (Lipophilic) | Polar (Dipolar mesogen) |
Key Properties
The molecule exhibits amphiphilic-like character due to the contrast between the rigid, aromatic biphenyl moiety and the flexible, hydrophobic octyl tail.
Table 1: Physicochemical Constants
| Property | Value | Context |
| Molecular Weight | 266.43 g/mol | Monoisotopic mass |
| Physical State | Colorless Liquid / Low-melting Solid | Isomeric purity affects MP; typically freezes near RT. |
| Boiling Point | ~390 °C (Predicted) | High thermal stability suitable for GC. |
| LogP (Octanol/Water) | ~7.8 | Highly lipophilic; bioaccumulative potential. |
| Refractive Index | 1.545 (est) | Relevant for optical coating applications. |
Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)
Strategic Selection
While Friedel-Crafts alkylation of biphenyl with octyl halides is economically viable, it yields a mixture of ortho- and para- isomers that are difficult to separate. For research-grade purity (>99%), Suzuki-Miyaura cross-coupling is the authoritative method. This pathway guarantees regiospecificity by coupling a pre-functionalized aryl halide with an organoboron species.
Reaction Logic
-
Electrophile: 1-Bromo-4-octylbenzene (Ensures the alkyl chain is already fixed in the para position).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Potassium Carbonate (K₂CO₃) to activate the boronic acid.
Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques to prevent homocoupling and catalyst deactivation.
Reagents:
-
1-Bromo-4-octylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 eq, dissolved in min. water)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Crucial): Combine Toluene and Ethanol in the reaction vessel. Sparge with Argon for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.
-
Charge: Under Argon counter-flow, add the aryl bromide, phenylboronic acid, and Pd catalyst.
-
Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic system requires vigorous stirring.
-
Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor via TLC (Hexane eluent); the product will have a higher R_f than the boronic acid but lower than the bromide.
-
Workup:
-
Purification: The crude oil often contains phosphine oxides. Purify via Flash Column Chromatography using 100% Hexanes or Pentane. The non-polar 4-octylbiphenyl elutes rapidly.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle driving the synthesis.
Figure 1: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide is followed by base-assisted transmetallation and reductive elimination to yield the biaryl product.
Part 3: Applications in Material Science & Analysis
Liquid Crystal Engineering
While 4-octylbiphenyl is not a mesogen (liquid crystal) at room temperature due to the lack of a polar headgroup, it acts as a mesogenic core .
-
Role: It serves as the structural "chassis" for smectic liquid crystals.
-
Modification: Functionalizing the 4'-position with a cyano (-CN) group converts it into 8CB , which exhibits a Smectic A phase (interdigitated bilayers).
-
Mixture Stabilization: In commercial LC mixtures, pure alkylbiphenyls are sometimes added to lower viscosity and adjust the phase transition temperatures of the bulk mixture.
Analytical Chemistry (GC/MS)
Due to its high boiling point and stability, 4-octylbiphenyl is an ideal Internal Standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in oil samples.
-
Protocol: Spike the sample with a known concentration of 4-octylbiphenyl.
-
Validation: It elutes in the semi-volatile range, distinct from lighter aromatics (naphthalene) and heavier asphaltenes, providing a reliable retention time reference.
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Skin Irritation: Category 2.[5]
-
Chronic Aquatic Toxicity: Category 1 (Common for long-chain hydrocarbons).
Handling Protocol:
-
PPE: Nitrile gloves are required. The lipophilic nature of the compound allows it to penetrate latex rapidly.
-
Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as solid hazardous waste.
-
Storage: Store in amber glass at room temperature. While chemically stable, protection from UV light prevents slow photo-oxidation of the benzylic position.
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link
-
Gray, G. W., et al. (1973). "Liquid Crystals for Electro-optical Displays."[4][6] Electronics Letters. (Foundational work on biphenyl liquid crystals).
-
National Institute of Standards and Technology (NIST). "4-Octylbiphenyl Mass Spectrum." NIST Chemistry WebBook. Link
-
Sigma-Aldrich. "Safety Data Sheet: 4'-Octyl-4-biphenylcarbonitrile (Analogous Hazard Data)." Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ossila.com [ossila.com]
- 5. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. ossila.com [ossila.com]
Part 1: Executive Summary & Nomenclature Clarification
Technical Whitepaper: 4-Cyano-4'-octylbiphenyl (8CB) CAS Number: 52709-84-9 Common Aliases: 8CB, 4'-n-Octyl-4-cyanobiphenyl, 4-Octyl-4'-biphenylcarbonitrile[1][2]
Status: Industrial Standard Liquid Crystal (Smectic/Nematic) Primary Utility: Liquid Crystal Display (LCD) formulations, Phase Transition Model Systems, Biosensor Anchoring.[1]
Critical Nomenclature Note: While the user query specified "4-Octylbiphenyl," the CAS number 52709-84-9 corresponds unequivocally to 4-Cyano-4'-octylbiphenyl (commonly abbreviated as 8CB ).[1] The addition of the cyano (-CN) group at the 4-position is the defining feature that imparts the dipole moment necessary for liquid crystalline behavior.[1] "4-Octylbiphenyl" (without the cyano group) is a non-mesogenic precursor.[1] This guide focuses on the material defined by the CAS number: 8CB .[1][2][3][4]
8CB is a "fruit fly" molecule in soft matter physics—one of the most extensively studied thermotropic liquid crystals due to its accessible room-temperature phase transitions and the presence of both Smectic A (SmA) and Nematic (N) phases.[1]
Part 2: Chemical Identity & Physicochemical Profile
The amphiphilic nature of 8CB, driven by the competition between the rigid cyanobiphenyl core (aromatic/polar) and the flexible octyl tail (aliphatic/non-polar), drives its self-assembly into layered structures.[1]
Table 1: Core Technical Specifications
| Property | Value | Notes |
| Molecular Formula | C₂₁H₂₅N | |
| Molecular Weight | 291.44 g/mol | |
| Appearance | White crystalline solid or turbid liquid | Dependent on ambient temperature relative to |
| Dipole Moment | ~4.0 - 5.0 D | Longitudinal, driven by the -CN group |
| Dielectric Anisotropy | Positive ( | Aligns parallel to electric fields |
| Refractive Index ( | Birefringent in mesophases | |
| Solubility | Soluble in CH₂Cl₂, Toluene, Hexane | Insoluble in water |
Phase Behavior & Thermodynamics
Unlike its shorter homolog 5CB (which is purely nematic), 8CB exhibits a Smectic A phase where molecules organize into layers with their long axes perpendicular to the layer plane.[1]
Standard Phase Transition Temperatures (1 atm):
-
Crystal (K)
Smectic A (SmA): 21.5 °C[1] -
Smectic A (SmA)
Nematic (N): 33.5 °C[1] -
Nematic (N)
Isotropic (I): 40.5 °C[1]
Note: Transition temperatures are highly sensitive to purity.[1] A depressed
Part 3: Synthesis & Production Architectures
The industrial standard for synthesizing high-purity 8CB is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Friedel-Crafts alkylation due to the sensitivity of the cyano group and the requirement for strict regiospecificity (para-substitution).[1]
Mechanism of Action (Suzuki Coupling)
The synthesis couples 4-bromobenzonitrile with 4-octylphenylboronic acid using a Palladium(0) catalyst.[1]
Experimental Protocol: High-Purity Synthesis of 8CB
-
Reagents:
-
Procedure:
-
Degassing: The solvent system must be rigorously degassed (sparged with Argon for 30 mins) to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1]
-
Reaction: Combine aryl halide, boronic acid, and catalyst under inert atmosphere. Add base.[1][5] Reflux at 90°C for 12–24 hours.[1] Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Extract with Ethyl Acetate.[1][5] Wash organic layer with brine and water.[1][5] Dry over
.[1][5] -
Purification (Critical): Crude 8CB is often yellow due to Pd residues.[1]
-
Visualization: Synthesis Logic Flow
Figure 1: Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of 8CB.[1]
Part 4: Applications in Materials Science & Pharmacology
Liquid Crystal Displays (LCDs)
8CB is rarely used as a single component in commercial displays due to its narrow nematic range (33.5–40.5 °C).[1] However, it is a critical eutectic mixture component .[1]
-
Role: It is blended with 5CB, 7CB, and other homologs to depress the melting point (eutectic effect) and widen the operating temperature range of the nematic phase.[1]
Drug Delivery & Biological Modeling
-
Lipophilicity Model: The octyl chain makes 8CB a model for studying lipophilic drug interactions with cell membranes.[1]
-
Biosensors: 8CB is used to detect biomolecules.[1] The LC alignment is sensitive to surface perturbations.[1] When antibodies are immobilized on a surface, the binding of an antigen disrupts the anchoring of the 8CB molecules, causing a visible texture change (e.g., from dark homeotropic to bright planar under cross-polarizers).[1]
Phase Transition Physics
8CB is the standard reference material for studying the Smectic A-Nematic (SmA-N) transition, which can be second-order or weakly first-order depending on pressure and confinement.[1]
Visualization: Phase Behavior Logic
Figure 2: Thermotropic phase sequence of 8CB upon heating.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity | H302 | Harmful if swallowed (Oral).[1] |
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm thickness) are sufficient for incidental splash protection.[1] Use chemical safety goggles.
-
Storage: Store at room temperature (15-25°C). While stable, keeping it in a cool, dark place prevents potential slow hydrolysis of the cyano group or oxidation of the alkyl chain over years.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen content generating NOx).[1]
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays. Electronics Letters.
-
Thoen, J., Marynissen, H., & Van Dael, W. (1982).[1] Temperature dependence of the heat capacity and the enthalpy of the smectic A-nematic transition in 8CB. Physical Review A. [1]
-
Sigma-Aldrich. (2024).[1][6] Product Specification: 4′-Octyl-4-biphenylcarbonitrile (8CB).[1][2][4][7] [1]
-
PubChem. (2024).[1][8] Compound Summary for CID 24860562: 4-Cyano-4'-octylbiphenyl.[1] [1][8]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]
Sources
- 1. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]
- 2. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
An In-Depth Technical Guide to the Phase Transitions of 4-Octylbiphenyl Liquid Crystals
Abstract
4-cyano-4'-octylbiphenyl (8CB) is a thermotropic liquid crystal that serves as a cornerstone model system for investigating the fundamental principles of soft matter physics.[1] Its rich polymorphic behavior, exhibiting distinct crystalline, smectic, nematic, and isotropic phases within a readily accessible temperature range, makes it an exemplary compound for studying the nuanced interplay between molecular structure and macroscopic order.[1][2] This guide provides a comprehensive technical overview of the phase transitions of 8CB, grounded in authoritative experimental data. We will delve into the molecular drivers of these transitions and present detailed, field-proven protocols for their characterization using core analytical techniques, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
The Molecular Architecture and Resulting Mesophases of 8CB
The behavior of 4-cyano-4'-octylbiphenyl (8CB) is a direct consequence of its molecular structure. It consists of three key components: a rigid biphenyl core, a flexible octyl aliphatic tail, and a polar cyano (-C≡N) terminal group.[1] This amphiphilic architecture, with its distinct polar and nonpolar regions, dictates the formation of intermediate states of matter known as mesophases, which lie between the highly ordered solid crystalline state and the disordered isotropic liquid state.[3]
Upon heating, 8CB undergoes a precise sequence of phase transitions, each characterized by a specific degree of molecular order:
-
Crystalline (K) Phase: At low temperatures, 8CB exists in a solid crystalline lattice with long-range positional and orientational order.
-
Smectic A (SmA) Phase: As thermal energy increases, the molecules gain enough freedom to arrange themselves into distinct layers. Within these layers, the molecules have liquid-like positional disorder but maintain a preferred orientational direction (the director) that is, on average, perpendicular to the layer planes.[4]
-
Nematic (N) Phase: With further heating, the layered structure breaks down. The molecules lose their positional order but retain a significant degree of long-range orientational order, tending to align along a common director.[4] This phase is characterized by its fluidity and anisotropic properties.[5]
-
Isotropic (I) Phase: At the highest temperature, thermal agitation overcomes the intermolecular forces responsible for ordering. The material transitions into a true isotropic liquid, where molecules are randomly positioned and oriented, resulting in the loss of all liquid crystalline properties.[4]
The sequence of these transitions is a hallmark of 8CB's thermodynamic behavior.
Caption: Phase transition sequence of 4-cyano-4'-octylbiphenyl (8CB) with changes in temperature.
Quantitative Thermodynamic Analysis
The phase transitions of 8CB are first-order thermodynamic events (with the exception of the N-SmA transition, which is very weakly first-order and often studied as a model for second-order transitions), characterized by distinct enthalpy changes (ΔH) at specific temperatures (T).[6] These parameters are critical for understanding the energetics of molecular reordering.
| Phase Transition | Transition Temperature (T) | Notes |
| Crystalline → Smectic A (TK-SmA) | ~320-330 K (~47-57 °C) | This represents the melting of the crystal lattice into the layered smectic phase. The exact temperature can vary depending on crystalline polymorphism.[7] |
| Smectic A → Nematic (TSmA-N) | ~340-350 K (~67-77 °C) | This transition involves the breakdown of the smectic layers and is characterized by a very small enthalpy change, making it a weak first-order transition.[6][7] The volume change at this transition is significantly smaller than at the nematic-isotropic transition.[6] |
| Nematic → Isotropic (TN-I) | ~430-440 K (~157-167 °C) | Also known as the clearing point, this transition marks the complete loss of liquid crystalline order. Molecular simulations often predict higher temperatures than experimental results due to size effects.[7] |
Note: The transition temperatures presented are based on molecular dynamics simulations and serve as estimates.[7] Precise experimental values are best determined for each specific batch and experimental setup using techniques like DSC.
Core Experimental Protocols for Characterization
A multi-faceted experimental approach is essential for a comprehensive understanding of 8CB's phase behavior. The combination of calorimetry, microscopy, and diffraction provides a self-validating system for characterizing these transitions.
Caption: Integrated workflow for the characterization of 8CB phase transitions.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the primary tool for quantifying the thermodynamics of phase transitions. It measures the difference in heat flow required to change the temperature of a sample and a reference material.[8] Endothermic events, like melting or clearing, absorb heat and appear as peaks on a heating curve, directly providing the transition temperature and the enthalpy (ΔH) required to induce the molecular rearrangement.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 8CB into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the first transition (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well above the final transition (e.g., 100 °C).[1]
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show heat flow versus temperature. The onset temperature of a peak is typically taken as the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition.
Trustworthiness: Running both heating and cooling cycles is crucial. Hysteresis (a difference in transition temperatures between heating and cooling) can provide insights into the kinetics of the transition. Using a calibrated instrument and consistent ramp rates ensures reproducibility.[1]
Polarized Optical Microscopy (POM)
Expertise & Causality: POM leverages the optical anisotropy (birefringence) of liquid crystal phases.[9] When viewed between two crossed polarizers, an isotropic liquid, which is optically isotropic, will appear dark. In contrast, the ordered molecular arrangements in the nematic and smectic phases rotate the plane of polarized light, resulting in characteristic, often colorful, textures that act as fingerprints for each phase.[9]
Experimental Protocol:
-
Sample Preparation: Place a small amount of 8CB on a clean glass microscope slide. Gently place a coverslip on top.
-
Heating Stage: Position the slide on a calibrated hot stage connected to a temperature controller.
-
Microscope Setup: Place the hot stage on the polarizing microscope stage. Cross the polarizer and analyzer so that the field of view is dark.
-
Observation: Slowly heat the sample while observing through the eyepieces. Record images or videos of the distinct textures that appear as the sample passes through each phase transition temperature.
-
Texture Identification:
-
Smectic A Phase: Often exhibits a "focal conic" texture with fan-like domains and dark lines.
-
Nematic Phase: Typically shows a "Schlieren" texture with dark brushes originating from topological defects.
-
Isotropic Phase: The field of view will become completely dark.
-
Trustworthiness: The direct visual confirmation of phase transitions via POM provides an orthogonal validation of the thermal events detected by DSC. A precisely calibrated hot stage is paramount to accurately correlate the observed textures with the transition temperatures.[10]
X-Ray Diffraction (XRD)
Expertise & Causality: XRD provides definitive structural information at the molecular level. By measuring the angle and intensity of X-rays scattered by the sample, one can determine the arrangement of molecules.[11] This technique is particularly powerful for distinguishing between the nematic and smectic phases.
Experimental Protocol:
-
Sample Preparation: The 8CB sample is loaded into a thin-walled capillary tube or placed in a temperature-controlled sample holder.
-
Instrument Setup: The sample is mounted in a diffractometer equipped with a temperature-controlled stage.
-
Data Acquisition: X-ray diffraction patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.
-
Pattern Analysis:
-
Isotropic Phase: A broad, diffuse scattering ring indicates short-range liquid-like order.
-
Nematic Phase: Two diffuse peaks, corresponding to the average intermolecular distance and molecular length, indicate long-range orientational order without positional order.
-
Smectic A Phase: The key feature is the appearance of a sharp, low-angle Bragg diffraction peak, which directly corresponds to the smectic layer spacing, confirming the one-dimensional positional order.[11]
-
Trustworthiness: XRD offers unambiguous proof of the smectic A phase by directly measuring the layer periodicity. This structural data provides the mechanistic underpinning for the thermodynamic and optical properties observed with DSC and POM.
Conclusion
The study of 4-cyano-4'-octylbiphenyl provides a masterclass in the phase behavior of liquid crystals. Its well-defined transitions, from a fully ordered crystal to a layered smectic phase, then to an orientationally ordered nematic fluid, and finally to a disordered isotropic liquid, are governed by the delicate balance of intermolecular forces and thermal energy. By employing a synergistic suite of analytical techniques—DSC for thermodynamic quantification, POM for visual identification, and XRD for structural verification—researchers can achieve a robust and comprehensive understanding of this fascinating material. The protocols and insights presented in this guide offer a validated framework for the rigorous characterization of 8CB and other advanced liquid crystalline systems.
References
-
4′-octyl-4-biphenylcarbonitrile (8CB) Product Information . Sigma-Aldrich.
-
4′-Octyloxy-4-biphenylcarbonitrile | Liquid Crystal . Ossila.
-
Octyl-4-biphenylcarbonitrile liquid crystal nematic, 98 . Sigma-Aldrich.
-
Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation . AZoM.
-
CAS 52709-84-9: 8CB . CymitQuimica.
-
Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro . International Journal of Research in Engineering and Science (IJRES).
-
4-Cyano-4′-pentylbiphenyl . Wikipedia.
-
PVT Measurements on 4′-n-Octyl-Biphenyl-4-Carbonitrile (8CB) up to 300 MPa . ResearchGate.
-
Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro . Preprints.org.
-
Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures . ResearchGate.
-
4-Cyano-4'-n-octylbiphenyl . Tokyo Chemical Industry Co., Ltd.
-
Molecular structure of representative thermotropic LC, 4‐cyano‐4′‐octylbiphenyl (8CB) . ResearchGate.
-
4-Octyl-4-biphenylcarbonitrile liquid crystal nematic, 98 . Sigma-Aldrich.
-
X-ray studies of the phases and phase transitions of liquid crystals . ResearchGate.
-
A transient polymorph transition of 4-cyano-4′-octyloxybiphenyl (8OCB) revealed by ultrafast differential scanning calorimetry (UFDSC) . Royal Society of Chemistry.
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals . American Chemical Society Publications.
-
An atomistic description of the nematic and smectic phases of 4-n-octyl-4' cyanobiphenyl (8CB) . PubMed.
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy . Chemistry LibreTexts.
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro . CSK Scientific Press.
-
Calorimetric Study of Glassy and Liquid Toluene and Ethylbenzene . The Journal of Physical Chemistry B.
-
Calorimetric study of the nematic to smectic-A phase transition in octylcyanobiphenyl-hexane binary mixtures . ResearchGate.
-
An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces . PubMed Central.
Sources
- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]
- 4. ijres.org [ijres.org]
- 5. 4′-辛基-4-联苯基甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Molecular Dynamics Simulations of 8CB Nematic and Smectic Phases
This guide provides a comprehensive, in-depth exploration of the methodologies and insights essential for conducting molecular dynamics (MD) simulations of the liquid crystal 4-octyl-4'-cyanobiphenyl (8CB). It is tailored for researchers, scientists, and professionals in drug development who are looking to leverage computational techniques to understand the nuanced behaviors of liquid crystalline systems. This document eschews rigid templates in favor of a logical, scientifically-driven narrative that prioritizes causality and self-validating protocols.
Introduction: The Significance of 8CB and the Power of Simulation
The molecule 4-octyl-4'-cyanobiphenyl, commonly known as 8CB, is a canonical example of a thermotropic liquid crystal. It exhibits a rich phase behavior, transitioning from a crystalline solid to a smectic A (SmA) phase, then to a nematic (N) phase, and finally to an isotropic (I) liquid upon heating.[1][2] These mesophases are characterized by degrees of molecular order that are intermediate between those of a crystal and a liquid. The nematic phase possesses long-range orientational order, while the smectic A phase has both orientational order and one-dimensional positional order, with molecules arranged in layers.[2]
The unique properties of 8CB and other cyanobiphenyls make them crucial components in various technologies, most notably liquid crystal displays (LCDs). Furthermore, their sensitivity to external stimuli and interfaces makes them promising for applications in biosensing.[3] Molecular dynamics simulations offer an unparalleled atomic-level window into the structure, dynamics, and phase transitions of these materials.[4][5] By accurately modeling the intermolecular interactions, MD simulations can predict macroscopic properties and elucidate the molecular mechanisms that govern phase behavior, providing insights that are often difficult to obtain through experimental means alone.[6]
Part 1: Foundational Principles and Computational Strategy
The Causality Behind Force Field Selection
The accuracy of any MD simulation is fundamentally dependent on the quality of the force field—the set of equations and parameters that describe the potential energy of the system. For cyanobiphenyls like 8CB, the force field must accurately capture several key molecular features:
-
Anisotropic Shape: The elongated, rod-like structure of 8CB is the primary driver of its liquid crystalline behavior. van der Waals interactions, particularly repulsive forces, are crucial for modeling the packing and alignment of these anisotropic molecules.
-
Dipolar Interactions: The strong dipole moment arising from the terminal nitrile group (-C≡N) leads to significant electrostatic interactions. These interactions favor antiparallel arrangements of neighboring molecules, which is a hallmark of the cyanobiphenyl family and influences the smectic layer spacing.[7][8]
-
Internal Flexibility: The octyl tail of 8CB is flexible, and its conformational changes can impact molecular packing and phase stability. A robust force field must accurately describe the torsional potentials of the alkyl chain and the biphenyl core.
While general-purpose force fields like the General Amber Force Field (GAFF) have been used with success, specialized force fields derived from ab initio calculations for liquid crystals can offer improved accuracy.[8][9][10][11] These bespoke force fields are parameterized specifically to reproduce quantum mechanical data for the molecule of interest, leading to a more faithful representation of its properties.[9][12]
Strategic Simulation Workflow
A successful MD simulation of 8CB's liquid crystal phases involves a multi-stage process designed to achieve a well-equilibrated system at the desired temperature and pressure. The overall workflow is depicted below.
Sources
- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Investigating the 8CB liquid crystal-insulin interaction: The role of the smectic a phase in enhancing detection sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Molecular dynamics and EPR spectroscopic studies of 8CB liquid crystal - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Liquid crystal properties of the n-alkyl-cyanobiphenyl series from atomistic simulations with ab initio derived force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Cyanobiphenyl Revolution: A Technical Analysis of Stable Liquid Crystals
Part 1: The Stability Crisis and the Hull-RSRE Solution
In the late 1960s, the nascent liquid crystal display (LCD) industry faced a catastrophic material failure. The primary mesogens (liquid crystal molecules) in use were Schiff bases (e.g., MBBA). While these molecules exhibited nematic phases at room temperature, they possessed a fatal flaw: the imine linkage (-CH=N-) was hydrolytically unstable. Ambient moisture caused them to degrade into aldehydes and amines, destroying the display's alignment and functionality within weeks.
The industry required a molecule that was:
-
Chemically Stable: Resistant to hydrolysis, oxidation, and UV radiation.
-
Nematic at Room Temperature: Operating range covering 20°C–40°C.
-
High Positive Dielectric Anisotropy (
): Essential for the Twisted Nematic (TN) field-effect mode.
The Collaborative Breakthrough (1972-1973)
The solution emerged from a strategic collaboration between the Royal Signals and Radar Establishment (RSRE) in Malvern (led by Cyril Hilsum and Peter Raynes) and the University of Hull chemistry department (led by George Gray, Ken Harrison, and John Nash).
Under a Ministry of Defence (MoD) contract, Gray's team hypothesized that eliminating the unstable central linkage and connecting the aromatic rings directly would solve the stability issue. However, a direct biphenyl core usually resulted in high melting points. The engineering challenge was to lower this melting point while maintaining nematic order.
Their answer was the Cyanobiphenyl (CB) family—specifically 4-cyano-4'-pentylbiphenyl (5CB) .[1][2][3][4]
Figure 1: The collaborative ecosystem between academia (Hull) and government defense research (RSRE) that bypassed the limitations of early commercial materials.
Part 2: Molecular Engineering & Structure-Property Relationships (SPR)
For drug development professionals, the optimization of liquid crystals parallels Structure-Activity Relationships (SAR) . Instead of biological affinity, we optimize for phase transition temperatures and dielectric constants.
The cyanobiphenyl architecture consists of three distinct functional modules:
| Module | Chemical Structure | Function (Mechanism) |
| The Head | Cyano group (-CN) | Dielectric Driver: Provides a strong longitudinal dipole moment, resulting in large positive dielectric anisotropy ( |
| The Core | Biphenyl System | Rigid Scaffold: Provides the anisotropic rod-like shape (calamitic) necessary for the nematic phase. Crucially, the direct C-C bond is chemically inert compared to the C=N bond of Schiff bases. |
| The Tail | Alkyl Chain ( | Phase Modulator: The flexible tail disrupts crystal packing, lowering the melting point. The length ( |
digraph "SPR_Logic" { bgcolor="#202124" rankdir=TB node [shape=record, style="filled", fontname="Arial", fontcolor="#FFFFFF"] edge [color="#F1F3F4"]Molecule [label="{Cyano Head (-CN) | Biphenyl Core | Alkyl Tail (C5-C8) }" , fillcolor="#4285F4"]
Prop_Head [label="High Dielectric Anisotropy\n(Low Threshold Voltage)", fillcolor="#34A853"] Prop_Core [label="Chemical Stability\n(No Hydrolysis)", fillcolor="#34A853"] Prop_Tail [label="Melting Point Depression\n(Room Temp Nematic)", fillcolor="#34A853"] Molecule:h -> Prop_Head Molecule:c -> Prop_Core Molecule:t -> Prop_Tail
}
Figure 2: Structure-Property Relationship (SPR) map of the 5CB molecule.
Part 3: Synthesis Protocol (The Historic Route)
The original synthesis developed by Gray et al. is a classic example of linear aromatic functionalization.[4] While modern methods might employ Suzuki-Miyaura coupling for the biphenyl formation, the historic route remains the benchmark for understanding the industrial scale-up of these materials.
Protocol Overview
Target: 4-cyano-4'-pentylbiphenyl (5CB) Precursor: Biphenyl[1][2][4]
Step 1: Friedel-Crafts Acylation
Introduction of the alkyl chain precursor.
-
Reagents: Biphenyl, Pentanoyl chloride (Valeryl chloride), Anhydrous
. -
Solvent: Nitrobenzene or Dichloromethane.
-
Mechanism: Electrophilic aromatic substitution.[4] The bulky acyl group directs primarily to the para position (4-position).
Step 2: Wolff-Kishner Reduction
Conversion of the ketone to an alkane.[4]
-
Reagents: Hydrazine hydrate (
), Potassium Hydroxide (KOH). -
Solvent: Diethylene glycol (high boiling point required).
-
Conditions: Reflux at ~180°C-200°C.
Step 3: Electrophilic Bromination
Activation of the other ring for cyanation.
-
Reagents: Bromine (
), Iron ( ) or Iodine ( ) catalyst. -
Solvent: Glacial acetic acid or chlorinated solvents.
-
Control: Careful stoichiometry is required to prevent poly-bromination.
-
Product: 4-bromo-4'-pentylbiphenyl.
Step 4: Rosenmund-von Braun Cyanation
The critical step replacing the halogen with a nitrile.
-
Reagents: Copper(I) Cyanide (
).[1] -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
-
Conditions: Reflux (vigorous) at ~150°C for >10 hours.
-
Safety Note: This reaction generates copper salts and requires strict handling of cyanide sources. Modern iterations often use Pd-catalyzed cyanation (Zn(CN)2) to avoid harsh conditions, but CuCN was the historic standard.
-
Final Product: 5CB.
Figure 3: The historic 4-step synthetic pathway for 5CB utilized by the Hull team.
Part 4: Physical Properties Data Profile
The success of 5CB was not just its stability, but its specific phase transitions. However, 5CB alone has a limited nematic range (22.5°C to 35°C).[7] To create practical displays, RSRE developed E7 , a eutectic mixture of 5CB, 7CB, 8OCB, and 5CT.
Below is the comparative data for the pure homologues.
| Compound | Common Name | Alkyl Chain ( | Melting Point ( | Clearing Point ( | Phase Behavior |
| 4-cyano-4'-pentylbiphenyl | 5CB | 5 | 22.5 °C | 35.0 °C | Pure Nematic |
| 4-cyano-4'-heptylbiphenyl | 7CB | 7 | 28.5 °C | 42.0 °C | Pure Nematic |
| 4-cyano-4'-octylbiphenyl | 8CB | 8 | 21.0 °C | 40.5 °C | Smectic A (21-33°C) & Nematic (33-40.5°C) |
Note:
Key Insight for Researchers: The "Odd-Even Effect" is visible here. Even-numbered alkyl chains (like 8CB) often favor higher order packing (Smectic phases) or show alternating transition temperatures compared to odd chains (5CB, 7CB) due to the conformational entropy of the tail.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Kirton, J., & Raynes, E. P. (1978). Liquid crystals and their applications. Physics in Technology, 9(2), 65. (Context on RSRE contributions).
-
Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. (Detailed review of LC synthesis evolution).
- Goodby, J. W., et al. (2014).Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.
Sources
Theoretical modeling of 4-Octylbiphenyl molecular structure
An In-depth Technical Guide to the Theoretical Modeling of 4-Octylbiphenyl Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of the 4-octylbiphenyl molecular structure, a molecule of significant interest in materials science and as a scaffold in medicinal chemistry. Acknowledging the common nomenclature, this guide will focus on 4'-Octyl-4-cyanobiphenyl (commonly known as 8CB), a prototypical liquid crystal that serves as an excellent model system. We will explore a multi-scale computational approach, beginning with high-accuracy quantum chemical calculations to define its electronic structure and optimal geometry, followed by classical molecular dynamics simulations to investigate its conformational dynamics and condensed-phase properties. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols, enabling researchers to apply these methods to 4-octylbiphenyl and analogous molecular systems.
Introduction: The Significance of 4-Octylbiphenyl
4'-Octyl-4-cyanobiphenyl (8CB) is a calamitic (rod-like) molecule renowned for its liquid crystalline properties, exhibiting both nematic and smectic A phases.[1][2] Its structure, comprising a rigid biphenyl core and a flexible octyl tail, provides a canonical example of the structure-property relationships that govern the formation of mesophases. The biphenyl core offers π-stacking and anisotropic van der Waals interactions, while the flexible alkyl chain influences molecular packing and phase transition temperatures.[3][4]
From a drug development perspective, the biphenyl scaffold is a privileged structure found in numerous therapeutic agents. Understanding the conformational preferences, intermolecular interactions, and dynamic behavior of substituted biphenyls like 8CB is crucial for rational drug design, as these factors directly impact receptor binding and pharmacokinetic properties. Theoretical modeling provides a powerful lens through which we can explore these molecular attributes at a level of detail inaccessible to many experimental techniques alone.
Quantum Chemical Modeling: Establishing the Ground-State Structure
The foundational step in modeling any molecule is to determine its most stable three-dimensional arrangement and electronic properties. For this, we turn to quantum mechanics (QM), specifically Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules.
Causality in Method Selection
The choice of a computational method is not arbitrary; it is dictated by the scientific question. For 8CB, the primary structural question revolves around the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces: the steric repulsion of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation across the rings, which favors a planar arrangement. DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited to capture these electronic and steric effects accurately. The choice of a basis set, such as 6-311G(d,p), provides sufficient flexibility for the electrons to be described accurately, including polarization functions ('d' on heavy atoms, 'p' on hydrogens) that are essential for describing chemical bonds and non-covalent interactions.[3]
Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps for a robust QM calculation of the 8CB molecule.
-
Initial Structure Generation : Construct an initial 3D model of 8CB using molecular building software (e.g., Avogadro, ChemDraw). Ensure correct bond orders and initial stereochemistry. The starting dihedral angle is not critical as the optimization algorithm will find the energy minimum, but a reasonable guess (e.g., ~40°) can speed up convergence.
-
Computational Setup :
-
Select the calculation type: Geometry Optimization followed by a Frequency calculation.
-
Choose the electronic structure method: Density Functional Theory (DFT).
-
Specify the functional: B3LYP. This hybrid functional has a long-standing track record of providing reliable geometries for organic molecules.[3]
-
Specify the basis set: 6-311G(d,p). This split-valence basis set provides a good description of the electronic distribution.[3]
-
Define the molecular charge (0) and spin multiplicity (Singlet).
-
-
Execution of Geometry Optimization : The computational software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule. This process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.
-
Validation via Frequency Calculation : Upon successful optimization, a frequency calculation is performed at the identical level of theory. This is a critical self-validation step.
-
Confirmation of a True Minimum : The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Data : The calculation yields zero-point vibrational energy, thermal energy corrections, and entropy, which are crucial for calculating accurate Gibbs free energies.
-
Spectral Prediction : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be directly compared to experimental spectra for model validation.[3]
-
Data Presentation: Optimized Structural Parameters
The primary outputs of the geometry optimization should be summarized for clarity.
| Parameter | Description | Calculated Value (Typical) |
| Biphenyl Dihedral Angle | The C-C-C-C torsion angle between the two phenyl rings. | ~38-42° |
| C-C Biphenyl Bond | The length of the single bond connecting the phenyl rings. | ~1.49 Å |
| C-C≡N Bond Angle | The angle of the nitrile group relative to the phenyl ring. | ~179-180° |
| Octyl Chain Conformation | The sequence of dihedral angles in the alkyl tail. | Typically an all-trans (anti-periplanar) conformation in the ground state. |
Visualization: Quantum Mechanical Workflow
Caption: Interplay between molecular features and emergent dynamic properties.
Conclusion: An Integrated Modeling Strategy
The theoretical modeling of the 4-octylbiphenyl molecular structure is a multi-faceted task that requires an integrated computational strategy. By combining the electronic-level accuracy of quantum chemical methods with the statistical and dynamic power of molecular dynamics, researchers can build a comprehensive, predictive model of the molecule. This guide has outlined a robust, self-validating workflow that begins with establishing an accurate ground-state structure using DFT and proceeds to explore its dynamic behavior and collective properties via MD. This dual approach provides invaluable insights into the fundamental principles governing its structure, dynamics, and phase behavior, empowering scientists in both materials discovery and rational drug design.
References
-
Wilson, M. R., & Allen, M. P. (1992). A molecular dynamics study of the nematic phase of 4-n-pentyl-4'-cyanobiphenyl. Liquid Crystals, 12(2), 157-176. (Note: This reference is for a similar molecule, illustrating the method's applicability). [Link]
-
Orwoll, R. A., et al. (1985). PVT Measurements on 4′-n-Octyl-Biphenyl-4-Carbonitrile (8CB) up to 300 MPa. Zeitschrift für Naturforschung A, 40(7), 677-682. [Link]
-
Miyata, H., et al. (2007). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. AZojomo, 3. [Link]
-
Prasad, V., et al. (2023). Molecular Spectroscopy of 4-n-octyl, 4′cyanobiphenyl (8CB) and 4′-octyloxy-4-cyanobiphenyl (8OCB) liquid crystal molecules: A DFT Study. International Journal of Research in Engineering and Science (IJRES), 11(7), 19-27. [Link]
-
Özgan, Ş., & Keşlioğlu, K. (2011). Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures. Brazilian Journal of Physics, 41, 118–122. [Link]
-
Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
-
Giralt, E., et al. (2000). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. J. Org. Chem., 65(4), 957–966. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19280-19324. [Link]
-
Jeddi, A., et al. (2014). Molecular dynamics simulations on the adsorption of 4-n-octyl-4´-cyanobiphenyl (8CB) at the air/water interface. Journal of Molecular Liquids, 196, 152-158. [Link]
-
Sawatlon, B., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]
Sources
The Solubility Profile of 4-Octylbiphenyl in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbiphenyl is a non-polar organic compound characterized by a biphenyl core substituted with a C8 alkyl chain. This structure imparts a significant hydrophobic character to the molecule, making it a subject of interest in various fields, including materials science, organic synthesis, and as a fragment in medicinal chemistry. Understanding its solubility in common organic solvents is paramount for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of 4-octylbiphenyl, grounded in the fundamental principles of physical chemistry and supported by data from analogous compounds. Due to the limited availability of direct quantitative solubility data for 4-octylbiphenyl in the public domain, this guide will leverage the known properties of biphenyl and other alkyl-substituted biphenyls to provide well-reasoned solubility predictions.
Physicochemical Properties of 4-Octylbiphenyl and Related Compounds
The solubility of a compound is intrinsically linked to its physicochemical properties, as well as those of the solvent. The principle of "like dissolves like" dictates that non-polar solutes will exhibit higher solubility in non-polar solvents, and vice versa.[1] 4-Octylbiphenyl, with its biphenyl core and long alkyl chain, is a decidedly non-polar molecule.
To understand its behavior, we can examine the properties of its parent compound, biphenyl, and a closely related alkyl-substituted biphenyl, 4-methylbiphenyl.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Biphenyl | C₁₂H₁₀ | 154.21 | 68-70 | 255 | Insoluble[1][2] |
| 4-Methylbiphenyl | C₁₃H₁₂ | 168.23 | 44-47 | 267-268 | Insoluble[3] |
| 4-Octylbiphenyl (Predicted) | C₂₀H₂₆ | 266.42 | Insoluble |
Biphenyl is soluble in many organic solvents, including alcohol, ether, benzene, and carbon tetrachloride.[2] Similarly, 4-methylbiphenyl is described as soluble in alcohol and ether, and very soluble in other organic solvents, while being insoluble in water.[3] The addition of the octyl group to the biphenyl structure in 4-octylbiphenyl will further increase its non-polar character and molecular weight. This structural modification is expected to enhance its solubility in non-polar, non-aromatic solvents like hexane and other alkanes, while maintaining good solubility in aromatic and moderately polar solvents.
Predicted Solubility of 4-Octylbiphenyl in Common Organic Solvents
Based on the principles of intermolecular forces and the properties of analogous compounds, we can predict the solubility of 4-octylbiphenyl in a range of common organic solvents. The primary intermolecular interactions for 4-octylbiphenyl are London dispersion forces. Therefore, it will be most soluble in solvents that also primarily exhibit these forces.
| Solvent | Polarity Index | Predicted Solubility of 4-Octylbiphenyl | Rationale |
| Non-Polar Solvents | |||
| n-Hexane | 0.1 | High | "Like dissolves like." Both are non-polar hydrocarbons, and interactions are dominated by London dispersion forces. |
| Toluene | 2.4 | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl core of the solute. |
| Diethyl Ether | 2.8 | High | A relatively non-polar solvent with some dipole moment, capable of dissolving non-polar compounds.[2] |
| Moderately Polar Solvents | |||
| Acetone | 5.1 | Moderate to High | While more polar, acetone is a good solvent for many organic compounds. The large non-polar structure of 4-octylbiphenyl will still allow for significant solubility. |
| Ethyl Acetate | 4.4 | Moderate to High | Similar to acetone, it is a versatile solvent for a range of polarities. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | High | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and dissolve non-polar molecules. |
| Tetrahydrofuran (THF) | 4.0 | High | A versatile solvent that can dissolve a wide range of non-polar and moderately polar compounds. |
| Polar Protic Solvents | |||
| Ethanol | 4.3 | Moderate | The presence of a hydroxyl group makes ethanol polar. The non-polar nature of 4-octylbiphenyl will limit its solubility compared to less polar solvents. |
| Methanol | 5.1 | Low to Moderate | More polar than ethanol, which will likely result in lower solubility for the highly non-polar 4-octylbiphenyl. |
| Water | 10.2 | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the non-polar 4-octylbiphenyl.[2][3] |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and quantitative solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2]
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-octylbiphenyl to a series of vials.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 4-octylbiphenyl in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or UV-Visible Spectroscopy.
-
Prepare a calibration curve using standard solutions of 4-octylbiphenyl of known concentrations.
-
-
Calculation:
-
Calculate the concentration of 4-octylbiphenyl in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of 4-octylbiphenyl:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, the exact temperature dependence should be determined experimentally.
-
Solvent Polarity: As detailed in the predicted solubility table, the closer the polarity of the solvent to that of 4-octylbiphenyl (non-polar), the higher the solubility.
-
Purity of Solute and Solvent: Impurities in either the 4-octylbiphenyl or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): If 4-octylbiphenyl can exist in different crystalline forms (polymorphs), each form will have a unique solubility.
Logical Framework for Solvent Selection
The selection of an appropriate solvent for a specific application involving 4-octylbiphenyl should be guided by a clear understanding of the desired outcome.
Caption: Decision-making framework for solvent selection based on application.
Conclusion
References
-
Ataman Kimya. (n.d.). BIPHENYL. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Biphenyl. Retrieved February 7, 2026, from [Link]
-
Methylamine Supplier. (n.d.). 4'-Octyl-4-Biphenylcarbonitrile. Retrieved February 7, 2026, from [Link]
-
Pal, M., & Dunn, P. J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11637–11697. [Link]
-
Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1475. [Link]
-
Wang, S., Fan, H., Zhang, Y., & Liu, Y. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 6(48), 32467–32476. [Link]
-
Zhang, Y., Wang, S., Fan, H., & Liu, Y. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 6(48), 32467–32476. [Link]
-
Li, W., Li, J., Wang, Y., & Li, W. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Journal of Chemical & Engineering Data, 58(4), 986–989. [Link]
-
Sato, T., Narita, T., & Oshima, Y. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical Engineering of Japan, 53(8), 379-385. [Link]
-
Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1475. [Link]
-
St. John, P. C., Guan, Y., Kim, S., & Bent, B. E. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry. John Wiley & Sons.
-
University of California, Davis. (n.d.). Properties of Common Organic Solvents. Retrieved February 7, 2026, from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved February 7, 2026, from [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 89. [Link]
-
Li, W., Li, J., Wang, Y., & Li, W. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Journal of Chemical & Engineering Data, 58(4), 986–989. [Link]
-
FooDB. (n.d.). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-n-Octylphenol. Retrieved February 7, 2026, from [Link]
- Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series.
-
Patheon. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved February 7, 2026, from [Link]
-
Allen, J. (2023). Aromatic Hydrocarbons. Retrieved February 7, 2026, from [Link]
Sources
Optical properties of 4-Octylbiphenyl in the nematic phase
Technical Guide: Optical Properties of 4'-Octyl-4-biphenylcarbonitrile (8CB) in the Nematic Phase
Executive Summary & Nomenclature Clarification
This guide provides an in-depth analysis of the optical anisotropy and phase behavior of 4'-octyl-4-biphenylcarbonitrile (commonly abbreviated as 8CB ).
Critical Nomenclature Note: While the user inquiry specifies "4-Octylbiphenyl," the pure alkyl-biphenyl core (without the cyano headgroup) typically lacks the stable nematic range required for advanced optical applications. The industry-standard reference material for "octyl-biphenyl" nematic studies is the cyano-derivative, 8CB (CAS: 52709-84-9). This guide focuses on 8CB as the definitive model system for Smectic-Nematic phase behavior.
Key Optical Parameters (Nematic Phase):
-
Birefringence (
): Positive, typically (temperature dependent). -
Refractive Indices:
, (at ). -
Phase Sequence: Crystal
Smectic A Nematic Isotropic.[1]
Molecular Architecture and Phase Dynamics
8CB is a thermotropic liquid crystal exhibiting enantiotropic polymorphism. Its molecular structure consists of a rigid biphenyl core, a polar cyano head group (promoting nematic alignment), and a flexible octyl tail (stabilizing the smectic phase).
Phase Transition Temperatures
The optical properties are strictly bound by the thermal stability of the nematic phase. 8CB is unique because it exhibits a Smectic A (SmA) phase immediately preceding the Nematic (N) phase upon heating.
| Transition | Temperature ( | Enthalpy ( | Optical Texture (POM) |
| Crystal | High | Focal Conic Fan | |
| Smectic A | Low (Weakly 1st Order) | Schlieren Texture | |
| Nematic | Moderate (1st Order) | Black (Extinct) |
Note: Transition temperatures may vary by
Diagram: Phase Transition Pathway
Figure 1: Thermotropic phase sequence of 8CB showing the narrow but critical Nematic window.
Optical Anisotropy & Birefringence
In the nematic phase, 8CB is uniaxial positive (
Refractive Indices ( and )
The refractive indices are highly sensitive to temperature.[2][3] As the temperature increases towards the clearing point (
-
Extraordinary Index (
): Decreases significantly. The density drops, and the order parameter decreases, reducing the polarizability along the director. -
Ordinary Index (
): Increases slightly or remains constant. -
Isotropic Index (
): Above , and converge into a single value, .
Typical Values (at
| Temperature ( | |||
| 34.0 (Near SmA-N) | 1.672 | 1.518 | 0.154 |
| 37.0 (Mid-Nematic) | 1.655 | 1.522 | 0.133 |
| 40.0 (Near N-I) | 1.630 | 1.528 | 0.102 |
| 41.0 (Isotropic) | 1.565 | 1.565 | 0.000 |
The Order Parameter ( )
The birefringence is directly proportional to the macroscopic order parameter
Experimental Characterization Protocols
To ensure data integrity, use the following self-validating protocols.
Protocol A: Precision Refractometry (Abbe Method)
Objective: Determine
-
Preparation: Coat the prisms of a thermostatted Abbe refractometer with a surfactant (e.g., HTAB) to induce homeotropic alignment (molecules perpendicular to the surface).
-
Calibration: Zero the instrument using 1-bromonaphthalene (
) at 20°C. -
Measurement (Ordinary Ray):
-
With homeotropic alignment, the light passing perpendicular to the prisms interacts with
. -
Record the shadowline boundary.
-
-
Measurement (Extraordinary Ray):
-
Insert a linear polarizer between the eyepiece and the prism.
-
Rotate the polarizer 90° to isolate the orthogonal component.
-
Note: In standard Abbe setups, measuring
typically requires a sample with planar alignment (rubbed polyimide) on the prism surface, or mathematical derivation from the isotropic phase density.
-
-
Validation: Plot
. If the slope of vs. Temperature deviates significantly from the density slope, recalibrate.
Protocol B: Polarized Optical Microscopy (POM)
Objective: Verify phase identity via texture analysis.
-
Cell Assembly: Fill a 5
m LC cell (coated with planar alignment layers) with 8CB via capillary action at (Isotropic phase). -
Cooling Cycle: Cool at a rate of 0.5°C/min.
-
Observation:
-
At 40.5°C: Look for "nematic droplets" forming from the black isotropic background.
-
33.5°C - 40.5°C: Observe the Schlieren texture . Identify point defects (brushes). 4 brushes indicate
; 2 brushes indicate . -
< 33.5°C: Transition to Focal Conic Fan texture (Smectic A). The fluidity decreases drastically.
-
Diagram: Experimental Workflow
Figure 2: Workflow for extracting optical constants and validating phase identity.
References
-
Sigma-Aldrich. 4'-Octyl-4-biphenylcarbonitrile (8CB) Product Specification & Phase Data. Link
-
Ossila. 8CB Liquid Crystal: Phase Transitions and Applications. Link
-
ResearchGate. Temperature dependence of refractive indices in 8CB liquid crystal. Link
-
National Institutes of Health (NIH). Atomistic description of the nematic and smectic phases of 4-n-octyl-4' cyanobiphenyl (8CB). Link
-
DoITPoMS (University of Cambridge). Optical properties – Birefringence in Nematics. Link
Sources
Methodological & Application
Application Note: Utilization of 4-Octylbiphenyl in Liquid Crystal Display (LCD) Fabrication
[1][2]
Executive Summary & Material Context
4-Octylbiphenyl (CAS: 39872-57-6) serves a dual role in the liquid crystal (LC) industry.[1] While it is not typically used as a standalone liquid crystal in commercial displays due to its lack of a stable nematic phase at room temperature, it is a critical synthetic intermediate and a functional dopant .[1]
-
Precursor Utility: It is the immediate scaffold for synthesizing 4'-octyl-4-cyanobiphenyl (8CB) , a benchmark smectic/nematic liquid crystal used extensively in research and bistable displays.[1]
-
Mixture Formulation: As a non-polar alkyl-biphenyl, it is used in eutectic mixtures to reduce rotational viscosity (
) and suppress smectic phases in broad-temperature nematic formulations.[1]
This guide provides protocols for transforming 4-Octylbiphenyl into the active mesogen (8CB) and subsequently fabricating a twisted nematic (TN) or planar test cell for electro-optical evaluation.[1]
Physicochemical Profile
| Property | 4-Octylbiphenyl (Precursor) | 8CB (Active Mesogen) |
| Molecular Formula | ||
| Role | Low-viscosity Diluent / Precursor | Smectic/Nematic Liquid Crystal |
| Melting Point | ~34–36 °C | 21.5 °C (Cryst |
| Phase Behavior | Isotropic Liquid > 36 °C | SmA (21.5–33.5°C) |
| Dielectric Anisotropy | Low / Negligible | Positive ( |
Protocol A: Functionalization of 4-Octylbiphenyl
Objective: Conversion of the raw 4-Octylbiphenyl scaffold into the electro-active liquid crystal 4'-octyl-4-cyanobiphenyl (8CB).[1]
Rationale: To utilize 4-Octylbiphenyl in an active matrix display, a polar head group (nitrile) must be introduced to generate the necessary dielectric anisotropy (
Workflow Diagram (Synthesis Logic)
Figure 1: Synthetic pathway transforming the inert 4-Octylbiphenyl core into the active 8CB mesogen.
Step-by-Step Methodology
-
Halogenation (Bromination):
-
Dissolve 0.1 mol of 4-Octylbiphenyl in dichloromethane (DCM).
-
Add catalytic iron powder (Fe) or ferric chloride (
).[1] -
Dropwise add bromine (
, 0.11 mol) at 0°C to ensure para-selectivity.[1] -
Mechanism:[1][2][3][4][5] The octyl group is weakly activating and ortho/para directing; however, steric hindrance favors the 4'-position (para to the phenyl-phenyl bond).[1]
-
Validation: Monitor via TLC (Hexane eluent).[1] The product (4-bromo-4'-octylbiphenyl) will have a lower
than the starting material.[1]
-
-
Cyanation (Rosenmund-von Braun Reaction):
-
Dissolve the isolated bromo-intermediate in dry DMF.[1]
-
Add Copper(I) Cyanide (CuCN, 1.2 eq).[1]
-
Reflux at 150°C for 12–24 hours under
atmosphere.[1] -
Workup: Quench with
/HCl solution to decompose copper complexes.[1] Extract with ethyl acetate.[1] -
Purification: Recrystallize from ethanol/hexane to remove trace copper salts, which are fatal to LCD performance (causing ionic currents).[1]
-
Protocol B: LCD Test Cell Fabrication
Objective: Assembly of a twisted nematic (TN) or planar alignment cell using the synthesized 8CB or a 4-Octylbiphenyl-doped mixture.[1]
Context: This protocol assumes the use of Indium Tin Oxide (ITO) coated glass substrates.
Workflow Diagram (Fabrication)
Figure 2: Standard fabrication workflow for liquid crystal test cells.
Detailed Methodology
1. Substrate Preparation (Critical for Uniformity)
-
Materials: ITO-coated glass (
).[1] -
Procedure:
2. Alignment Layer Deposition (Spin Coating)[1]
-
Material: Soluble Polyimide (e.g., AL-1254 for planar alignment).[1]
-
Protocol:
-
Dispense 50
of PI solution onto the center of the substrate.[1] -
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 3000 rpm for 30s (Thinning).
-
-
Soft Bake: 100°C for 1 min (Solvent evaporation).
-
Hard Bake: 230°C for 60 min (Imidization). Note: Incomplete imidization leads to ionic contamination.[1]
-
3. Rubbing (Inducing Anisotropy)[1]
-
Mechanism: Mechanical rubbing aligns the polymer chains, creating micro-grooves that anchor the LC molecules (4-Octylbiphenyl/8CB) along a specific vector.[1]
-
Step: Secure substrate to a rubbing machine.[1] Pass a velvet roller (pile depth 2mm) over the surface.[1]
-
Pile Impression: 0.4 mm.[1]
-
Speed: 500 rpm.
-
4. Cell Assembly & Filling
-
Spacer Deposition: Disperse 5
silica spacers in ethanol and spray onto one substrate (or mix into UV glue).[1] -
Sealing: Apply UV-curable glue (e.g., NOA68) to the edges, leaving two small openings for filling and air escape.[1]
-
Alignment Check: Assemble the top and bottom plates such that rubbing directions are anti-parallel (for planar) or orthogonal (for TN). Cure with UV light (365 nm).[1]
-
Filling (Capillary Action):
Characterization & Validation
Once the cell is fabricated, the following experiments validate the quality of the 4-Octylbiphenyl-derived material.
Experiment A: Polarized Optical Microscopy (POM)
-
Setup: Place the cell between crossed polarizers.
-
Expected Result (8CB):
-
Troubleshooting: If "oily streaks" appear, the rubbing density was insufficient.[1]
Experiment B: Electro-Optical Response
-
Setup: Connect function generator to ITO pads. Apply 1 kHz square wave.
-
Measurement:
References
-
Merck KGaA / Sigma-Aldrich. Product Specification: 4'-Octyl-4-biphenylcarbonitrile (8CB).[1][1]
-
Ossila. Spin Coating: Complete Guide to Theory and Techniques.
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays (Cyanobiphenyls).[1] Electronics Letters.[1] (Foundational synthesis reference).
-
TCI Chemicals. 4-Cyano-4'-n-octylbiphenyl Physical Properties.[1]
-
ResearchGate (SciELO). Building and Testing a Spin Coater for the Deposition of Thin Films.[1][1]
Application Note: High-Resolution STM of 4-Octylbiphenyl Self-Assembled Monolayers on Graphite
Executive Summary
This Application Note details the protocol for creating and characterizing self-assembled monolayers (SAMs) of 4-Octylbiphenyl (4OBP) on Highly Oriented Pyrolytic Graphite (HOPG) using Scanning Tunneling Microscopy (STM) at the liquid-solid interface.
Unlike its widely studied cyano-substituted analog (8CB), 4-Octylbiphenyl lacks a strong polar headgroup. This fundamental difference alters the 2D packing thermodynamics, shifting the assembly mechanism from dipole-dipole stabilization to a competition between alkyl chain interdigitation and aromatic
Scientific Background & Mechanism[1][2][3][4]
Thermodynamics of Adsorption
The formation of 4OBP monolayers on graphite is driven by the minimization of free energy at the interface. The adsorption energy (
-
Molecule-Substrate (
): The graphite basal plane attracts the aromatic biphenyl core via - coupling and the octyl alkyl chain via van der Waals forces. The alkyl chain typically aligns along the graphite symmetry axes ( directions) to maximize commensurability. -
Molecule-Molecule (
): Without the cyano-dipole found in 8CB, 4OBP packing is dominated by the dense packing of alkyl chains (maximizing density) and the steric constraints of the biphenyl core.
The "Standard" Model vs. 4OBP
In 8CB, molecules form dimers (anti-parallel head-to-head) to cancel dipole moments. In 4OBP, the absence of the nitrile group typically results in lamellar structures where molecules pack in rows, often with alkyl chains interdigitating or tilting to match the graphite lattice periodicity (2.46 Å).
Experimental Workflow (Diagram)
The following diagram outlines the critical path from substrate preparation to data validation.
Caption: Operational workflow for liquid-solid STM. Critical checkpoints are color-coded: Blue (Prep), Yellow (Deposition), Green (Imaging), Red (Validation).
Detailed Protocol
Reagents and Equipment
-
Adsorbate: 4-Octylbiphenyl (98%+ purity). Note: Ensure this is NOT 4'-octyl-4-biphenylcarbonitrile (8CB).
-
Solvent: 1-Phenyloctane (99%, anhydrous).
-
Why: Low vapor pressure prevents evaporation during long scans; its non-polar nature stabilizes the alkyl chains.
-
-
Substrate: HOPG (Grade ZYB or ZYA).
-
STM Tip: Pt/Ir (80/20) wire, mechanically cut.
Step-by-Step Methodology
Step 1: Solution Preparation
Objective: Create a concentration that promotes monolayer formation without forming thick, insulating multilayers.
-
Weigh 1.0 mg of 4OBP.
-
Dissolve in 1.0 mL of 1-Phenyloctane (Concentration
3.7 mM). -
Sonicate for 5 minutes to ensure complete dissolution.
-
Optional: Dilute to 0.5 mg/mL if aggregation is observed in initial scans.
Step 2: Substrate Preparation (The "Scotch Tape" Method)
Objective: Expose a pristine, atomically flat carbon lattice.
-
Apply adhesive tape to the HOPG surface.
-
Press gently to ensure uniform contact.
-
Peel off the tape in a smooth, single motion.
-
Verification: The surface should look mirror-like. Any visible flakes or steps require re-cleaving.
Step 3: Deposition (Liquid-Solid Interface)
-
Mount the freshly cleaved HOPG on the STM sample stage.
-
Pipette 3–4 µL of the 4OBP solution directly onto the center of the HOPG.
-
Note: The drop will spread. Ensure it bridges the gap between the substrate and the bias electrode if your holder requires it, but avoid flooding the piezo scanner.
Step 4: STM Imaging Parameters
Objective: Tunnel through the non-conductive monolayer to the conductive graphite, modulating the current via the molecular orbitals (HOMO/LUMO).
| Parameter | Setting | Rationale |
| Mode | Constant Current | Maintains tip height relative to the electronic density. |
| Bias Voltage ( | -0.8 V to -1.3 V | Sample negative. Tunnels from sample HOMO to tip. |
| Setpoint Current ( | 20 pA - 50 pA | Crucial: Low current prevents the tip from physically dragging molecules. |
| Scan Rate | 2 Hz - 4 Hz | Liquid environments tolerate faster scanning than UHV. |
| Gain (Integral) | Low-Medium | Avoid oscillation; liquid acts as a damper. |
Data Analysis & Self-Validation
The "Self-Validating" Calibration
Drift is inevitable in ambient STM. To prove your molecular lattice measurements are accurate, you must use the underlying graphite as an internal ruler.
Protocol:
-
Achieve stable molecular resolution of the 4OBP monolayer.
-
Instantaneously lower the bias voltage to 10-50 mV and increase current to 0.5-1.0 nA.
-
The tip will penetrate the monolayer and image the atomic graphite lattice (
Å). -
Action: Capture a "split" image (change parameters mid-scan) or sequential images. Use the graphite lattice vectors to correct the drift in the molecular image.
Interpreting the Image
In 4OBP, look for bright aromatic cores and darker alkyl chains.
-
Lamellar Spacing (
): Measure the perpendicular distance between molecular rows. For octyl-biphenyls, this is typically nm depending on the tilt angle. -
Unit Cell: Define vectors
and .- : Usually aligns with the molecular axis.
- : The periodicity along the lamella.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Noisy/Streaky Image | Tip is blunt or double-tip. | Apply short voltage pulses (+4V, 10µs) to "clean" the tip or re-cut the wire. |
| Only Graphite Visible | Increase resistance ( | |
| Unstable Rows | Thermal drift or evaporation. | Allow 30 mins for thermal equilibrium. Add 1 µL solvent if drop shrinks. |
| Fuzzy Blobs | Concentration too high (multilayers). | Dilute solution by 50% with pure 1-phenyloctane. |
References
-
Rabe, J. P., & Buchholz, S. (1991). Commensurability and Mobility in Two-Dimensional Molecular Patterns on Graphite. Science, 253(5018), 424–427. Link
- Foundational text on alkyl-arom
-
De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy.[1][2][3][4][5] Chemical Society Reviews, 32(3), 139–150. Link
- Comprehensive review of liquid-solid interface STM mechanisms.
-
McGonigal, P. R., et al. (1990). Observation of Self-Assembled Monolayers of 4-n-alkyl-4'-cyanobiphenyls on Graphite. Journal of Vacuum Science & Technology B, 9, 1107. Link
- Specific reference for the cyanobiphenyl analogs, providing the baseline for comparing 4OBP.
-
Cyr, D. M., Venkataraman, B., & Flynn, G. W. (1996). STM investigations of organic molecules physisorbed at the liquid-solid interface.[1][2] Chemistry of Materials, 8(8), 1600-1615. Link
- Details the thermodynamics of alkyl chain adsorption on graphite.
Sources
- 1. researchgate.net [researchgate.net]
- 2. STM Study of the Self-Assembly of Biphenyl-3,3',5,5'-Tetracarboxylic Acid and Its Mixing Behavior with Coronene at the Liquid-Solid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJNANO - Two-dimensional molecular networks at the solid/liquid interface and the role of alkyl chains in their building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Octylbiphenyl in Smart Window Technologies
Introduction: The Potential of 4-Octylbiphenyl for Non-Display Applications
4-Octylbiphenyl (8CB) is a well-characterized calamitic (rod-shaped) liquid crystal known for its stable nematic and smectic A phases at and above room temperature. While the family of cyanobiphenyl liquid crystals has been a cornerstone of the liquid crystal display (LCD) industry for decades, the unique electro-optical properties of materials like 8CB offer significant potential beyond conventional displays. This guide explores the application of 4-Octylbiphenyl in the burgeoning field of smart windows, providing detailed protocols for the fabrication and characterization of two primary types of liquid crystal-based smart windows: Polymer-Dispersed Liquid Crystal (PDLC) and Guest-Host (GH) devices.
Smart windows, which can electrically modulate the transmission of light and heat, are a critical technology for energy-efficient buildings and privacy control.[1][2] Liquid crystal-based technologies are particularly promising for smart windows due to their low power consumption and fast switching speeds.[3] This document is intended for researchers and materials scientists interested in leveraging the properties of 4-Octylbiphenyl to develop next-generation smart window technologies.
Physicochemical Properties of 4-Octylbiphenyl (8CB)
A thorough understanding of the material's properties is essential for designing and optimizing its performance in any application.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₅N | [4] |
| Molecular Weight | 291.43 g/mol | [5] |
| Phase Transitions | Crystal to Smectic A: ~21.5 °C, Smectic A to Nematic: 33.5 °C, Nematic to Isotropic: 40.5 °C | |
| Refractive Indices (at 27 °C) | nₑ = 1.673, nₒ = 1.516 | [5] |
| Dielectric Anisotropy (Δε) | Positive | [6] |
Part 1: Polymer-Dispersed Liquid Crystal (PDLC) Smart Windows with 4-Octylbiphenyl
Principle of Operation
PDLC smart windows operate by switching between a light-scattering (opaque) state and a transparent state.[7] In the absence of an electric field, the liquid crystal molecules (in this case, 8CB) are randomly oriented within micron-sized droplets embedded in a polymer matrix. Due to the mismatch between the refractive index of the polymer and the effective refractive index of the randomly oriented liquid crystal droplets, light is scattered, and the window appears opaque.[3] When an electric field is applied, the liquid crystal molecules align with the field, and if the ordinary refractive index of the liquid crystal (nₒ) is matched to the refractive index of the polymer (nₚ), the film becomes transparent.[3]
Experimental Workflow for PDLC Smart Window Fabrication
Caption: Workflow for PDLC smart window fabrication and characterization.
Detailed Protocol: PDLC Smart Window Fabrication
1. Materials and Reagents:
-
4-Octylbiphenyl (8CB), liquid crystal grade
-
UV-curable polymer: Norland Optical Adhesive 65 (NOA65) or a polymer with a refractive index close to the ordinary refractive index of 8CB (nₒ ≈ 1.516).
-
Photoinitiator: Irgacure 651 or similar.
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Microsphere spacers (e.g., 10-20 μm diameter).[8]
-
Solvents for cleaning: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water.
-
Detergent solution (e.g., Hellmanex III).
2. ITO Substrate Cleaning Protocol:
Causality: A pristine substrate surface is critical for uniform cell fabrication and to prevent electrical shorts or defects in the final device. The following multi-step cleaning process is designed to remove organic residues, particulates, and inorganic contaminants.[9][10]
-
Place the ITO substrates in a substrate holder.
-
Sonicate in a beaker with a detergent solution (e.g., Hellmanex III) in hot water for 15-30 minutes.[9]
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 15 minutes.[9]
-
Rinse thoroughly with DI water.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Optional but recommended: Treat the substrates with UV-Ozone for 10-15 minutes to remove any final organic residues and improve surface wettability.[9]
3. Preparation of the 8CB/Polymer Mixture:
-
In a clean vial, prepare a mixture of 4-Octylbiphenyl and the UV-curable polymer. A typical starting ratio is 60-80% 8CB to 20-40% polymer by weight. The optimal ratio will depend on the desired electro-optical performance and should be empirically determined.
-
Add a photoinitiator to the mixture. A typical concentration is 1-3% by weight of the polymer.[11]
-
Heat the mixture to a temperature above the nematic-isotropic transition of 8CB (e.g., 45-50 °C) and stir until a homogenous, isotropic solution is obtained.
4. Smart Window Cell Assembly and Filling:
-
Place one cleaned ITO substrate, conductive side up, on a flat surface.
-
Disperse a small amount of microsphere spacers onto the substrate to ensure a uniform cell gap.[8]
-
Place the second cleaned ITO substrate on top, conductive side down, offset slightly to allow for electrical contact.
-
Gently press the substrates together and clamp them to maintain a uniform gap.
-
Using capillary action, fill the cell with the heated 8CB/polymer mixture. Ensure there are no air bubbles.
-
Seal the edges of the cell with a UV-curable epoxy, leaving the contact areas exposed.
5. UV Curing (Polymerization-Induced Phase Separation - PIPS):
Causality: The intensity and duration of UV exposure are critical parameters that control the size and morphology of the liquid crystal droplets, which in turn dictates the electro-optical properties of the PDLC film, such as the driving voltage and scattering efficiency.[12]
-
Place the filled cell in a UV curing chamber.
-
Expose the cell to UV light (typically 365 nm wavelength). A starting point for UV intensity is in the range of 1-10 mW/cm².[12][13]
-
The curing time will depend on the UV intensity and the specific polymer/photoinitiator system. Typical curing times range from a few minutes to tens of minutes. It is recommended to perform a calibration to determine the optimal curing conditions for your specific mixture and setup.
Part 2: Guest-Host (GH) Smart Windows with 4-Octylbiphenyl
Principle of Operation
Guest-Host smart windows utilize a dichroic dye (the "guest") dissolved in a liquid crystal host (in this case, 8CB).[7] Dichroic dye molecules have anisotropic absorption, meaning they absorb light more strongly along one molecular axis than others.[14] In the "off" state (no electric field), the host liquid crystal and the guest dye molecules are aligned, typically parallel to the substrate, and absorb light, resulting in a colored, darker state. When an electric field is applied, the liquid crystal host reorients perpendicular to the substrates, taking the dye molecules with it. In this orientation, the dye molecules absorb significantly less light, and the window becomes more transparent.[14]
Experimental Workflow for Guest-Host Smart Window Fabrication
Caption: Workflow for Guest-Host smart window fabrication and characterization.
Detailed Protocol: Guest-Host Smart Window Fabrication
1. Materials and Reagents:
-
4-Octylbiphenyl (8CB), liquid crystal grade.
-
Dichroic dye: A dye soluble in 8CB with high dichroic ratio, such as an anthraquinone or azo dye.[15] The choice of dye will determine the color of the smart window.
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Alignment layer material (e.g., a polyimide).
-
Microsphere spacers (e.g., 5-10 μm diameter).[8]
-
Solvents for cleaning: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water.
-
Detergent solution (e.g., Hellmanex III).
2. ITO Substrate Preparation with Alignment Layer:
-
Clean the ITO substrates as described in the PDLC protocol.
-
Apply a thin layer of the alignment material (e.g., polyimide) onto the conductive side of the ITO substrates, typically by spin-coating.
-
Cure the alignment layer according to the manufacturer's instructions (this usually involves a baking step).
-
Gently rub the surface of the cured alignment layer with a velvet cloth in a single direction. This process creates microgrooves that will induce a uniform planar alignment of the liquid crystal molecules.
3. Preparation of the Guest-Host Mixture:
-
In a clean vial, dissolve a small amount of the dichroic dye in 4-Octylbiphenyl. Typical dye concentrations are in the range of 0.5-2% by weight, but this should be optimized for the desired absorption and contrast.
-
Heat the mixture to the isotropic phase of 8CB (e.g., 45-50 °C) and stir until the dye is completely dissolved and the mixture is homogenous.
4. Smart Window Cell Assembly and Filling:
-
Assemble the cell using the two alignment layer-coated ITO substrates, with the rubbed directions either parallel or anti-parallel to each other. Use microsphere spacers to maintain a uniform cell gap.
-
Fill the cell with the guest-host mixture by capillary action in the isotropic phase.
-
Seal the edges of the cell with an appropriate epoxy.
Part 3: Characterization Protocols for Smart Windows
The following protocols are applicable to both PDLC and Guest-Host smart windows.
Electro-Optical Performance Measurement
Objective: To determine the relationship between the applied voltage and the optical transmittance of the smart window.
Equipment:
-
Function generator and voltage amplifier.
-
Photodetector or spectrometer.
-
Light source (e.g., a stabilized white light source or a laser).
-
Sample holder with electrical contacts.
Procedure:
-
Mount the smart window in the sample holder and connect the ITO electrodes to the voltage source.
-
Position the light source and photodetector on opposite sides of the sample, ensuring the light beam passes through the active area of the window.
-
Apply a square wave AC voltage to the sample, starting from 0 V. An AC voltage (e.g., 1 kHz) is used to prevent ion migration and degradation of the liquid crystal.
-
Incrementally increase the applied voltage and record the corresponding light intensity transmitted through the sample at each voltage step.
-
Plot the transmittance (normalized to the intensity without the sample, or to the maximum transmittance state) as a function of the applied voltage to obtain the voltage-transmittance curve. From this curve, key parameters such as the threshold voltage (Vth) and saturation voltage (Vsat) can be determined.
Switching Kinetics (Response Time) Measurement
Objective: To measure the rise time (transition to the transparent state) and decay time (transition to the opaque/colored state).
Equipment:
-
Same as for electro-optical performance measurement.
-
Digital oscilloscope.
Procedure:
-
Connect the output of the photodetector to the oscilloscope.
-
Apply a square wave voltage pulse to the smart window that switches it between the "off" (0 V) and "on" (saturation voltage) states.
-
Capture the optical response on the oscilloscope.
-
The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of the total change when the voltage is applied.
-
The decay time is the time taken for the transmittance to change from 90% to 10% of the total change when the voltage is removed.
Contrast Ratio Measurement
Objective: To quantify the difference in light transmission between the "on" and "off" states.
Equipment:
-
Luminance meter or photodetector.
-
Controlled lighting environment.
Procedure:
-
Measure the luminance or light intensity transmitted through the smart window in its most transparent state (L_on), typically at the saturation voltage.
-
Measure the luminance or light intensity transmitted through the smart window in its most opaque or colored state (L_off), typically at 0 V.
-
The contrast ratio (CR) is calculated as: CR = L_on / L_off [16]
Viewing Angle Measurement
Objective: To characterize how the transmittance and contrast ratio change as a function of the viewing angle.
Equipment:
-
Goniometer system with a motorized rotation stage.[17]
-
Light source and photodetector mounted on the goniometer arms.
Procedure:
-
Mount the smart window on the rotation stage of the goniometer.
-
Set the detector to a fixed position and rotate the sample.
-
At each angular position, measure the transmittance in both the "on" and "off" states.
-
Plot the transmittance and contrast ratio as a function of the viewing angle. This can be done for both horizontal and vertical viewing directions.
Safety Precautions
-
When handling 4-Octylbiphenyl and other chemicals, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for 4-Octylbiphenyl and all other chemicals before use for detailed handling and disposal information.
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding when operating a UV curing system.
Conclusion
4-Octylbiphenyl is a versatile liquid crystal with significant potential for use in non-display applications such as smart windows. By following the detailed protocols outlined in this guide for both Polymer-Dispersed Liquid Crystal and Guest-Host device architectures, researchers can effectively fabricate and characterize smart window prototypes. The key to successful device performance lies in the careful control of material properties, fabrication parameters, and a thorough understanding of the underlying principles of operation. Further optimization of polymer and dye selection, as well as cell design, will continue to advance the capabilities of 4-Octylbiphenyl-based smart windows for a more energy-efficient and comfortable built environment.
References
- Singh, S., & Singh, A. (2021). A review on the emerging applications of 4-cyano-4′-alkylbiphenyl (nCB) liquid crystals beyond display. Journal of Molecular Liquids, 335, 116524.
- Hussain, Z., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 15(17), 3584.
-
Wikipedia. (2023, December 1). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
- Martinez-Tone, E., et al. (2024). The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect. Polymers, 16(13), 1729.
-
Instrument Systems. (n.d.). Goniophotometers for Displays. Retrieved from [Link]
- Li, W., et al. (2022). High-Efficiency Responsive Smart Windows Fabricated by Carbon Nanotubes Modified by Liquid Crystalline Polymers. Polymers, 14(19), 4193.
- Wang, C., et al. (2020). Photoinitiator release improves PDLC electro-optical performance. Liquid Crystals, 47(14-15), 2139-2147.
-
Mitsui Fine Chemicals, Inc. (n.d.). Dichroic Dye for Liquid Crystals. Retrieved from [Link]
-
Castaldo, A. (2013, October 29). What is the best way to clean ITO coated glass substrate? ResearchGate. Retrieved from [Link]
- Wu, S. T., & Wu, C. S. (1989). High-performance polymer-dispersed liquid-crystal films. Applied Physics Letters, 55(12), 1146-1148.
-
ASTM International. (n.d.). ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. Retrieved from [Link]
- Sims, M. T., et al. (2023). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. Physical Chemistry Chemical Physics, 25(16), 11205-11218.
-
Sartomer. (n.d.). Photoinitiators. Retrieved from [Link]
-
Ocean Optics. (n.d.). USB4000 Fiber Optic Spectrometer. Retrieved from [Link]
-
EPRUI Biotech. (2019, November 3). Localization of Cell Spacer in LCD Panels. Retrieved from [Link]
-
University of Arizona. (n.d.). Goniometer Contact Angle Measurement Work Instructions. Retrieved from [Link]
-
UNC Physics. (n.d.). To make clean glass substrates. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. Physical Chemistry Chemical Physics, 25, 11205-11218.
-
ResearchGate. (2024). The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect. Retrieved from [Link]
-
Inspire Invision Design Build. (n.d.). ASTM Glass Standards for General Contractors. Retrieved from [Link]
- MDPI. (2021). UV-Curable Bio-Based Polymers Derived from Industrial Pulp and Paper Processes. Polymers, 13(9), 1499.
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]
-
HighRI Optics, Inc. (n.d.). High Refractive Index Materials - UV-Curable Polymers. Retrieved from [Link]
-
Linsn LED. (2025, October 14). What Is Screen Contrast Ratio? A Simple Guide Here. Retrieved from [Link]
- Chen, Y., et al. (2021). Analysis of UV Curing Strategy on Reaction Heat Control and Part Accuracy for Additive Manufacturing. Polymers, 13(16), 2639.
-
Bio-Equip. (2017, July 19). Polymer LCD Spacers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. Retrieved from [Link]
-
Tintoll. (n.d.). Types of Photoinitiators Supplier/Manufacturer. Retrieved from [Link]
-
Redox.me. (n.d.). Methods for cleaning substrates and glass chambers for electrochemical measurements. Retrieved from [Link]
-
CCDC. (n.d.). Lesson 15. Retrieved from [Link]
- Ivashchenko, A. V. (1995). Dichroic Dyes for Liquid Crystal Displays. CRC Press.
- Wicks, D. A., & Pappas, S. P. (2010).
-
Liquid Crystal Technologies. (n.d.). Silica Spacers for Liquid Crystal Displays. Retrieved from [Link]
-
Baker, J. (2018, June 24). The Science of Color Contrast — An Expert Designer's Guide. Muzli. Retrieved from [Link]
-
DS V-tech. (2023, August 10). What is UVLED curing system and how long does it take for UV coating to cure? Retrieved from [Link]
-
Techinstro. (2014, June 4). How to clean ITO Coated Glass Substrate? Retrieved from [Link]
-
Instructables. (n.d.). Contact Angle Instrument. Retrieved from [Link]
- MDPI. (2023).
-
RAHN. (n.d.). Photoinitiators for UV Curing. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. LCD Spacer - EPRUI Biotech [chromspheres.com]
- 3. mdpi.com [mdpi.com]
- 4. luvantixadm.com [luvantixadm.com]
- 5. mdpi.com [mdpi.com]
- 6. US7329439B2 - UV-curable solvent free compositions and use thereof in ceramic chip defect repair - Google Patents [patents.google.com]
- 7. Dichroic Dye for Liquid Crystals | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 8. nanomaterials.alfa-chemistry.com [nanomaterials.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of UV Curing Strategy on Reaction Heat Control and Part Accuracy for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. What Is Screen Contrast Ratio? A Simple Guide Here [linsnled.com]
- 17. Goniophotometers for Displays – Instrument Systems [instrumentsystems.com]
Application Note: Alignment Protocols for 4-Octyl-4'-Cyanobiphenyl (8CB) on Heterogeneous Substrates
This Application Note is structured to serve as a definitive technical guide for the alignment of 4-cyano-4'-octylbiphenyl (8CB) , a benchmark smectic/nematic liquid crystal. While "4-Octylbiphenyl" can chemically refer to the non-mesogenic hydrocarbon, in the context of alignment techniques and substrates, it is universally treated as the shorthand for the cyanobiphenyl mesogen 8CB .
Executive Summary
The precise alignment of 4-cyano-4'-octylbiphenyl (8CB) is the critical determinant in the performance of liquid crystal displays (LCDs), tunable photonic devices, and organic field-effect transistors (OFETs). 8CB exhibits a room-temperature Smectic A (SmA) phase and a Nematic (N) phase transition at ~33.5°C. This polymorphism requires distinct alignment strategies depending on the substrate surface energy and topology.
This guide details three industry-standard and research-grade protocols for inducing Planar (Homogeneous) , Homeotropic (Vertical) , and Epitaxial alignment on Glass, Functionalized Surfaces, and 2D Materials (MoS2/Graphite).
Alignment Mechanisms & Substrate Interactions
The alignment of 8CB is governed by the Friedel-Creagh-Kmetz (FCK) rule , which relates the surface energy of the substrate (
| Alignment Mode | Orientation ( | Condition | Mechanism |
| Planar | Anisotropic micro-grooves (Rubbing) or dipole-dipole interactions anchor the LC director parallel to the surface. | ||
| Homeotropic | Long alkyl chains (Silanes) lower surface energy, forcing the LC mesogens to stand upright to maximize hydrophobic interaction. | ||
| Epitaxial | Lattice-Matched | Crystalline Substrate | Van der Waals forces between the LC alkyl chain and the atomic lattice of 2D materials (e.g., MoS2) induce row-like packing. |
Visualizing the Workflow
The following diagram illustrates the decision matrix for substrate preparation based on the desired alignment.
Figure 1: Decision tree for 8CB alignment protocols based on substrate surface chemistry.
Protocol 1: Planar Alignment on Glass/ITO (Standard)
Objective: Create a uniform parallel orientation of 8CB molecules for standard switching cells.
Materials
-
Substrate: Indium Tin Oxide (ITO) coated glass.[1]
-
Alignment Agent: Polyimide (PI) solution (e.g., SE-130 or AL-1254).
-
Equipment: Spin coater, Hot plate, Rubbing machine (or velvet cloth).
Step-by-Step Methodology
-
Substrate Cleaning (Critical):
-
Sonicate ITO glass in Acetone, Isopropanol, and Deionized (DI) water for 10 min each.
-
Dry with
gas. -
UV-Ozone treatment for 15 min to remove residual organics and increase wettability.
-
-
Polyimide Deposition:
-
Dispense PI solution onto the center of the substrate.
-
Spin Cycle: 500 rpm (5s)
3000 rpm (30s). Target thickness: ~50–100 nm.
-
-
Curing (Imidization):
-
Soft Bake: 80°C for 5 min (removes solvent).
-
Hard Bake: 230°C–250°C for 60 min (crosslinks the polymer).
-
-
Mechanical Rubbing:
-
Secure the substrate to the rubbing stage.
-
Use a velvet roller with a pile impression of 0.3–0.5 mm.
-
Rubbing Strength (
): Calculate , where is the number of passes. -
Note: The rubbing direction defines the "Easy Axis" of the LC.
-
-
Cell Assembly:
-
Sandwich two rubbed substrates with anti-parallel rubbing directions to minimize twist.
-
Fill with 8CB via capillary action at 40°C (Isotropic phase), then cool slowly (0.5°C/min) to the Nematic phase.
-
Protocol 2: Homeotropic Alignment on Glass (Silanization)
Objective: Induce vertical alignment where the LC director is perpendicular to the substrate.
Materials
-
Alignment Agent: DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride) or OTS (Octadecyltrichlorosilane).
-
Solvent: Aqueous solution (for DMOAP) or Toluene (for OTS).
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 0.5% v/v solution of DMOAP in DI water. Stir for 30 min.
-
-
Dip Coating:
-
Immerse the cleaned (UV-Ozone treated) glass substrates into the solution.
-
Incubate for 15–30 minutes. The silane head groups hydrolyze and bond to surface -OH groups.
-
-
Rinsing & Annealing:
-
Rinse copiously with DI water to remove non-covalently bonded silanes.
-
Anneal: Bake at 100°C for 1 hour. This promotes cross-linking of the silane monolayer.[1]
-
-
Validation:
Protocol 3: Epitaxial Alignment on 2D Materials (MoS2/HOPG)
Objective: Fundamental study of molecular self-assembly and "row-like" packing at the atomic interface.
Scientific Context
On atomically flat surfaces like Highly Oriented Pyrolytic Graphite (HOPG) or Molybdenum Disulfide (MoS2), 8CB does not align via macroscopic grooves. Instead, the alkyl tails adsorb along specific crystallographic axes of the substrate.
-
MoS2: 8CB forms a monolayer structure where cyano-groups pair up (anti-parallel) and alkyl chains interdigitate.
-
HOPG: 8CB often forms bilayer structures due to stronger molecule-molecule interactions compared to molecule-substrate interactions.
Methodology (STM/AFM Preparation)
-
Substrate Prep:
-
Cleave HOPG or MoS2 using the "Scotch tape method" to expose a fresh, atomically clean basal plane.
-
-
Deposition:
-
Drop Casting: Apply a dilute solution of 8CB in phenyloctane (concentration < 1 mg/mL) onto the fresh surface.
-
Vapor Deposition: Place the substrate and a crucible of 8CB in a vacuum chamber. Heat 8CB to ~40°C (SmA phase) to sublime molecules onto the cool substrate.
-
-
Characterization (STM):
-
Perform Scanning Tunneling Microscopy (STM) at the liquid-solid interface.[3]
-
Observation: Look for bright rows (aromatic cores) and dark troughs (alkyl chains). The periodicity should match the length of an 8CB dimer (~2.2 nm).
-
Characterization & Troubleshooting
Quantitative Data Summary
| Parameter | Planar (PI Rubbed) | Homeotropic (Silane) | Epitaxial (MoS2) |
| Anchoring Energy | High (Lattice locked) | ||
| Pre-tilt Angle | 1° – 3° | 88° – 90° | 0° (Flat on surface) |
| Defects Observed | Reverse Twist Domains | Schlieren Textures (if weak) | Domain Boundaries |
Troubleshooting Guide
-
Problem: Patchy alignment in Planar cells.
-
Cause: Insufficient cleaning or uneven rubbing pressure.
-
Fix: Re-clean with UV-Ozone; ensure velvet cloth is not worn out.
-
-
Problem: Light leakage in Homeotropic cells (Dark state is not black).
-
Cause: Incomplete silane coverage (low surface density).
-
Fix: Increase dip time or use a fresh silane solution (silanes polymerize in moisture).
-
-
Problem: Crystallization of 8CB.
-
Cause: Temperature dropped below 21°C (K-SmA transition).
-
Fix: Maintain sample at 25°C–30°C for stable Smectic/Nematic observation.
-
References
-
Surface Alignment of Liquid Crystals. BenchChem Application Notes. (2025). Detailed protocols for 5CB/8CB planar and homeotropic alignment.
-
Anchoring structures of binary mixtures of 8CB and 12CB on MoS2. ResearchGate. (2025). STM studies of molecular ordering on 2D materials.
-
Liquid Crystal Alignment by Nano-scale Surface Patterning. HKUST Physics. Mechanisms of frustrated boundary conditions and alignment transitions.[4]
-
Vertical Alignment of Liquid Crystal on Polystyrene Films. NIH/PubMed. Analysis of surface energy and vertical alignment stability.
-
4'-Octyloxy-4-biphenylcarbonitrile (8OCB) Properties. Ossila. Material specifications and phase transition temperatures for 8CB/8OCB.
Sources
Application Note: High-Resolution STM Characterization of 4-Octylbiphenyl Monolayers
Executive Summary
This application note details the protocol for the sub-molecular characterization of 4-Octylbiphenyl (4OBP) monolayers at the liquid-solid interface. While the cyano-substituted variant (8CB) is a standard reference in liquid crystal research, the non-cyano 4-Octylbiphenyl presents unique assembly challenges due to the absence of a strong dipole-driving head group.
This guide addresses the specific requirements for imaging 4OBP on Highly Oriented Pyrolytic Graphite (HOPG) , focusing on solvent selection to minimize co-adsorption artifacts and tuning tunneling parameters to resolve the alkyl-aromatic contrast.
Key Applications
-
Fundamental Surface Chemistry: Studying Van der Waals-driven assembly without dipolar steering.
-
Organic Electronics: Characterizing nucleation of alkyl-aromatic precursors.
-
Forcefield Validation: Providing real-space data for molecular dynamics (MD) simulation parameterization.
Scientific Foundation & Experimental Logic
The Substrate: Why HOPG?
We utilize HOPG (ZYA grade, mosaic spread < 0.4°) because its atomic flatness provides an ideal template for 2D crystallization. The hexagonal carbon lattice (
Solvent Selection Strategy
-
The Challenge: 4OBP consists of a biphenyl core and an octyl chain. Common STM solvents like 1-phenyloctane are structurally identical to the target molecule (phenyl ring + octyl chain). This creates a high risk of solvent co-adsorption , where the STM images the solvent rather than the solute.
-
The Solution: We recommend 1,2,4-Trichlorobenzene (TCB) or 1-Octanoic Acid . TCB is chemically distinct, has a high boiling point (214°C) for long-term stability, and its polarity prevents it from mimicking the non-polar 4OBP assembly.
Assembly Mechanism
Unlike 8CB, which forms head-to-head dimers driven by
-
-
Stacking: Biphenyl cores stack to maximize orbital overlap. -
Interdigitation: Octyl chains interlock to maximize London dispersion forces.
-
Surface Epitaxy: The aliphatic chains align along the graphite symmetry axes.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Molecule | 4-Octylbiphenyl (Pure, >98%) | Target adsorbate. |
| Substrate | HOPG (Grade ZYA or ZYB) | Atomically flat conductive surface. |
| Solvent | 1,2,4-Trichlorobenzene (TCB) | Non-interfering, low-volatility solvent. |
| Tip Material | Pt/Ir (80:20) wire, 0.25 mm | Mechanically cut for sharp apex. |
| STM Mode | Constant Current (Ambient) | Standard mode for liquid-solid interface. |
Step-by-Step Methodology
Step 1: Solution Preparation
-
Prepare a saturated stock solution of 4OBP in TCB.
-
Sonicate for 10 minutes at 40°C to ensure full dissolution.
-
Dilute the stock to a working concentration of 1 mM to 5 mM .
-
Expert Insight: Too high concentration leads to 3D clusters (messy images). Too low leads to mobile, disordered phases (streaky images).
-
Step 2: Substrate Preparation
-
Cleave the HOPG using the "Scotch tape method" immediately prior to deposition.
-
Validation: Image the dry HOPG lattice first to ensure the tip is sharp (atomic resolution of C-lattice) and the terrace is clean.
Step 3: Deposition & Imaging
-
Apply 3-5
L of the 4OBP solution directly onto the basal plane of the HOPG. -
Allow the system to equilibrate for 5 minutes . This allows thermal drift to settle and the monolayer to anneal.
-
Engage the STM tip into the liquid droplet.
Step 4: Tunneling Parameter Optimization
Unlike metals, organic monolayers are insulating. We must tunnel through the HOMO-LUMO gap or resonant states.
-
Bias Voltage (
): Start at -0.8 V to -1.2 V (sample negative).-
Reasoning: Negative sample bias tunnels electrons from the filled states (HOMO) of the biphenyl core to the tip.
-
-
Tunneling Current (
): Maintain 20 pA - 50 pA .-
Reasoning: High currents (>100 pA) bring the tip too close, physically dragging the physisorbed molecules and causing "streaks" in the image.
-
Data Analysis & Interpretation
Contrast Interpretation
In STM images of alkyl-aromatics on graphite:
-
Bright Features: Correspond to the Biphenyl Cores . The aromatic
-orbitals have a higher density of states (DOS) near the Fermi level compared to the alkyl chains. -
Darker/Lamellar Regions: Correspond to the Octyl Chains . These are insulating and appear topographically lower or electronically less conductive.
-
Underlying Lattice: At very low bias, you may see the graphite lattice through the molecule, creating a Moiré pattern.
Structural Models
We expect a Lamellar Packing Motif . The biphenyl cores form rows, separated by regions of interdigitated alkyl chains.
Comparison: 4OBP vs. 8CB
-
8CB: Forms "double rows" (dimers) due to antiparallel cyano dipoles.
-
4OBP: Likely forms "single rows" or "interdigitated single rows" driven purely by packing density, lacking the pairing motif.
Workflow Visualization
Figure 1: Operational workflow for liquid-solid interface STM characterization of 4OBP.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Streaky Images | Tip dragging molecules (Current too high). | Reduce |
| No Molecular Contrast | Tip too far or solution too dilute. | Increase concentration to 10 mM; Check tip sharpness on bare HOPG. |
| Hexagonal Pattern Only | Imaging underlying Graphite (Tunneling through). | Reduce |
| Disordered Blobs | Solvent evaporation or contamination. | Add more solvent; ensure TCB purity; check for water condensation. |
References
-
Liquid-Solid Interface STM Methodology
-
Rabe, J. P., & Buchholz, S. (1991). Commensurability and Mobility in Two-Dimensional Molecular Patterns on Graphite. Science, 253(5018), 424–427. Link
-
-
Contrast Mechanisms in Alkyl-Aromatics
-
Lazzaroni, R., et al. (1994). Theoretical Modeling of the Scanning Tunneling Microscopy Images of Adsorbed Organic Molecules. Journal of Physical Chemistry, 98(51), 13709–13718. Link
-
-
Comparative System (8CB)
-
Smith, D. P. E., et al. (1989). Two-dimensional molecular array of a liquid crystal characterized by scanning tunneling microscopy. Nature, 344, 641–644. Link
-
-
Solvent Effects
-
Hibino, M., et al. (1995). Arrangement of n-alkanes and n-fatty acids on graphite. Journal of Chemical Physics, 102, 5834. Link
-
Troubleshooting & Optimization
Optimizing the purification of 4-Octylbiphenyl by recrystallization
This technical guide addresses the purification of 4-Octylbiphenyl (CAS: 39785-58-9 or similar isomers), a critical intermediate in liquid crystal synthesis and organic electronics.[1][2]
Note on Compound Identity: This guide specifically targets the alkyl-biphenyl (4-n-octylbiphenyl).[1][2] If you are working with the cyano-derivative (4-Cyano-4'-octylbiphenyl, known as 8CB ), the principles below apply, but the melting points will differ (8CB melts ~21°C; 4-Octylbiphenyl is a low-melting solid/liquid depending on purity).
Phase 1: The Core Challenge – Thermodynamics vs. Kinetics
The Problem: 4-Octylbiphenyl possesses a long alkyl chain (hydrophobic) attached to a biphenyl core (aromatic).[1] This amphiphilic nature, combined with a low melting point (often near or below room temperature depending on purity), makes standard recrystallization prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1][2]
The Solution: You must operate in a Low-Temperature Crystallization regime.[1][2] Unlike high-melting solids where you boil and cool to room temperature, 4-Octylbiphenyl requires a solvent system that retains the compound at room temperature but forces precipitation at sub-zero temperatures (e.g., -20°C).[1][2]
Decision Matrix: Solvent Selection
The choice of solvent is dictated by the Polarity Mismatch Principle .[1] We need a solvent that dissolves the aromatic core but is thermodynamically unfavorable for the octyl tail at low temperatures.[1]
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Ethanol (Abs.) | Polar | High | Excellent for alkyl-aromatics.[1][2] High solubility at 25°C; poor solubility at -20°C. |
| Methanol | Highly Polar | Medium | Lower solubility power; risk of premature precipitation.[1][2] Good for very impure crude.[1][2] |
| Hexane | Non-Polar | Low | Too effective.[1][2] Solubilizes the octyl chain too well even at -20°C. |
| Acetone | Polar Aprotic | Add-on | Use as a co-solvent (5-10%) if the compound is too insoluble in pure Ethanol.[1][2] |
Phase 2: Experimental Protocol (The "Deep Freeze" Method)
Standard Operating Procedure (SOP-8BP-04)
Objective: Isolate >99% pure 4-Octylbiphenyl, removing the 2-octyl isomer and unreacted biphenyl.
Step-by-Step Methodology
-
Dissolution (Ambient):
-
Filtration:
-
Perform a filtration (0.45 µm PTFE) at room temperature to remove dust or insoluble polymer byproducts.[1]
-
-
Controlled Cooling (The "Annealing" Phase):
-
Place the filtrate in a water bath at 25°C.[1]
-
Slowly lower the temperature to 0°C over 2 hours.
-
Observation: If the solution turns milky (emulsion), you are oiling out. Stop. (See Troubleshooting).
-
-
Deep Freeze Crystallization:
-
Cold Isolation:
Workflow Visualization
Caption: Logic flow for low-temperature crystallization, highlighting the critical intervention point for "oiling out."
Phase 3: Troubleshooting & FAQs
Q1: The solution turned into a milky emulsion (Oiling Out) instead of crystals. Why?
A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1][2]
-
Thermodynamic Cause: The solvent is too polar, or the concentration is too high.[1] The hydrophobic "oil" droplets separate because they are energetically more stable than being solvated, but they haven't reached the freezing point yet.[1]
-
Fix:
-
Reheat the mixture until clear.
-
Add Acetone (5-10% v/v) to the Ethanol. This slightly lowers the polarity, increasing the solubility of the "oil" phase just enough to allow the temperature to drop below the freezing point before phase separation occurs.
-
Seed: Add a tiny crystal of pure 4-Octylbiphenyl at 10°C to provide a nucleation surface.
-
Q2: My yield is very low (<40%). Where is my product?
A: For alkyl-biphenyls, the solubility curve in Ethanol is shallow.[1] A significant amount of product remains in the mother liquor at -20°C.[1][2]
-
Fix: Do not discard the filtrate. Concentrate the mother liquor by rotary evaporation to 50% volume and repeat the Deep Freeze process (Second Crop). Note: The second crop will have higher levels of the 2-octyl isomer.[1][2]
Q3: How do I remove the 2-Octylbiphenyl impurity?
A: The 2-isomer is the "kinetic" impurity.[1][2] It disrupts crystal packing due to steric hindrance near the biphenyl core.[1]
-
Strategy: Slow cooling is essential. If you crash-cool (e.g., dipping warm flask directly into liquid nitrogen), you trap the 2-isomer in the lattice.[1][2] The "Annealing" phase (Step 3 in the protocol) allows the 4-isomer to preferentially crystallize while the 2-isomer remains in the solution.[1][2]
Q4: Can I use Hexane?
A: generally, No. Hexane is too good a solvent for the octyl chain.[1] You would need to cool to -78°C (Dry Ice/Acetone) to get precipitation, and even then, the recovery is poor.[1] Hexane is better suited for Column Chromatography (Silica gel, 100% Hexane eluent) if crystallization fails.[1]
Phase 4: Purity Verification (Self-Validating System)[1][2]
Before committing the material to the next step, validate the purification using this logic:
Caption: Analytical workflow to confirm the removal of the 2-isomer and homologous impurities.
Validation Metrics:
-
GC-MS: Look for the m/z 266 parent ion.[1][2] The 2-isomer will elute slightly earlier than the 4-isomer on non-polar columns (e.g., DB-5).[1][2]
-
DSC: A broad melting peak indicates the presence of the 2-isomer or solvent inclusion.[1]
References
-
Gray, G. W., & Harrison, K. J. (1971).[1] New families of nematic liquid crystals for displays. Discussing the synthesis and purification of alkyl-cyanobiphenyls (including 8CB precursors).
-
Source:
-
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for general low-temperature crystallization techniques of aromatics).
-
Source:[2]
-
-
Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. (Contains protocols for alkyl-biphenyl purification).
-
Source:[2]
-
-
PubChem Compound Summary.
-
Source:[2]
-
Sources
Technical Support Center: 8CB Liquid Crystal Alignment & Defect Suppression
Current Status: Operational Subject: 4-Octyl-4'-cyanobiphenyl (8CB) Alignment Protocols Ticket Priority: High (Research/Clinical Grade)
Introduction: The Physics of 8CB Alignment
Welcome to the 8CB Technical Support Hub. Unlike its purely nematic cousin 5CB, 4-Octyl-4'-cyanobiphenyl (8CB) exhibits a room-temperature Smectic-A (SmA) phase in addition to a Nematic (N) phase. This duality creates unique alignment challenges.
In the Smectic-A phase , molecules organize into layers.[1] Alignment defects here are not just orientational (as in nematics) but positional. The most persistent enemy in 8CB cells is the Focal Conic Domain (FCD) , a defect structure caused by the curvature of smectic layers incompatible with flat boundary conditions.
This guide provides self-validating protocols to suppress FCDs, eliminate oily streaks, and ensure uniform anchoring for high-sensitivity applications like biosensing.
Module 1: Diagnostic Matrix (The Physics of Failure)
Before attempting a fix, identify your defect signature using Polarized Optical Microscopy (POM) .
Table 1: Defect Identification & Root Cause Analysis
| Visual Signature (POM) | Phase | Diagnosis | Root Cause |
| Fan-shaped textures / Ellipses | SmA | Focal Conic Domains (FCDs) | Antagonistic anchoring (hybrid alignment) or surface roughness disrupting layer formation. |
| Schlieren Texture (Brushes) | Nematic | Disclination Lines | Insufficient anchoring energy; "Dust" pinning the director field. |
| Oily Streaks | SmA/N | Transitional Defects | Rapid cooling trapped the N |
| Light Leakage (Dark Field) | Homeotropic | Anchoring Failure | Contaminated DMOAP layer; humidity degradation of silane; "Marginal" tilting. |
| Grid/Cross Pattern | SmA | Toroidal FCD Arrays | Surface patterning interference or specific meniscus pinning in open cells. |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing 8CB alignment defects based on POM visual signatures.
Module 2: Surface Engineering Protocols
The interface dictates the bulk. For 8CB, you typically require either Homeotropic (perpendicular) or Planar (parallel) alignment.
Protocol A: Robust Homeotropic Alignment (DMOAP)
Target: Dark field under crossed polarizers (Pseudoisotropic).
The Science: DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride) forms a self-assembled monolayer (SAM). The long alkyl chains force the 8CB molecules to stand up. Crucial Failure Point: Humidity. Silanes polymerize in air, creating "islands" rather than a monolayer.
-
Cleaning: Sonicate glass in Acetone
Isopropanol DI Water (10 min each). Plasma clean for 5 mins to activate hydroxyl (-OH) groups. -
Solution Prep: Prepare a 0.1% - 0.4% (v/v) DMOAP solution in dry water. Note: Some protocols recommend mixing PVA with DMOAP for "marginal" alignment in biosensing to amplify sensitivity [1].
-
Deposition: Dip-coat or spin-coat (3000 rpm, 30s).
-
Curing (The Critical Step): Bake at 100°C for 1 hour to crosslink the silane.
-
Validation: Check under POM. The cell must be uniformly dark. Rotate the stage; if it brightens, you have a tilt (planar component) indicating failed coverage.
Protocol B: Uniform Planar Alignment (Polyimide)
Target: Bright/Dark alternation every 45° rotation.
-
Spin Coating: Apply Polyimide (e.g., SE-5661) at 3000 rpm.
-
Soft Bake: 90°C for 1 min (removes solvent).
-
Hard Bake: 180°C–200°C for 60 min (imidization).
-
Rubbing: Use a velvet cloth. Unidirectional rubbing creates nanogrooves.
-
Troubleshooting: If you see disclination lines, the rubbing pressure was too low (insufficient anchoring energy). If you see scratches, pressure was too high.
-
Module 3: Thermal History & Phase Transition Management
8CB is thermotropic.[2] Its defects are often "frozen in" during the cooling process. Key Transitions:
-
Isotropic (I)
Nematic (N): ~40.5°C -
Nematic (N)
Smectic A (SmA): ~33.5°C
The "Annealing Ramp" Protocol
Fast cooling (>1°C/min) traps defects because the viscosity spikes at the N
-
Heat to Isotropic: Raise cell temp to 45°C (clear liquid). Hold for 5 mins to erase thermal history.
-
Nematic Nucleation: Cool at 0.5°C/min to 35°C. Allow the Nematic domains to coalesce.
-
The Critical Zone (N
SmA): Cool at 0.1°C/min from 35°C to 30°C.-
Why? The Smectic layers need time to register with the surface anchoring without buckling into Focal Conics [2].
-
-
Final Stabilization: Hold at 25°C (Room Temp) for 10 mins before imaging.
Visualizing the Cooling Protocol
Figure 2: The "Annealing Ramp" required to prevent focal conic domain formation during the N-SmA transition.
Module 4: FAQ & Biosensing Specifics
Q: I see "oily streaks" that won't go away. What are they?
A: Oily streaks are metastable defects often found in hybrid alignment (one side planar, one side homeotropic) or during phase transitions. They are distinct from FCDs. To remove them, heat the cell back to the Isotropic phase and re-cool using the Annealing Ramp (Module 3). If they persist, your cell gap (
Q: My biosensor shows light leakage before I even add the analyte. A: This is a "False Positive" baseline. In homeotropic biosensors, this usually means the DMOAP layer is degraded.
-
Fix: Ensure your DMOAP solution is fresh (hydrolyzes in hours).
-
Advanced Fix: Use a PVA/DMOAP composite . A study demonstrated that mixing PVA with DMOAP creates a "marginally aligned" state that is dark but extremely sensitive to surface perturbations (analyte binding), amplifying the signal by orders of magnitude [1].
Q: Can I use 8CB for drug screening? A: Yes. 8CB is sensitive to amphiphilic drugs. The drug molecules insert into the LC interface, disrupting the homeotropic alignment and triggering a bright optical response (FCDs or Schlieren textures). Ensure your buffer pH does not destabilize the alignment layer (keep pH 5-8 for silanes).
References
-
Quantitative Biosensing Based on a Liquid Crystal Marginally Aligned by the PVA/DMOAP Composite. MDPI Sensors. Available at: [Link]
-
Topological Defect-Guided Regular Stacking of Focal Conic Domains. MDPI Crystals. Available at: [Link]
-
Surface anchoring of nematic liquid crystal 8OCB on a DMOAP-silanated glass surface. ResearchGate. Available at: [Link]
-
Ordered patterns of liquid crystal toroidal defects by microchannel confinement. PNAS. Available at: [Link]
Sources
Side reactions and byproduct formation in cyanobiphenyl synthesis
Welcome to the technical support center for cyanobiphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as side reactions and byproduct formation, encountered during your experiments. This resource is built on established scientific principles and practical, field-proven insights to help you optimize your synthetic routes and achieve higher yields and purity.
Introduction to Cyanobiphenyl Synthesis
Cyanobiphenyls are a critical structural motif in various applications, most notably as the core of many liquid crystal materials and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis of these compounds, while conceptually straightforward, is often plagued by side reactions that can significantly impact the yield and purity of the final product. The two most common synthetic strategies are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Rosenmund-von Braun reaction. This guide will focus on troubleshooting these two primary methods.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling for Cyanobiphenyl Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, making it a popular choice for synthesizing cyanobiphenyls.[1] The general reaction involves the cross-coupling of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[2]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction for cyanobiphenyl synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki-Miyaura reaction is sluggish or not going to completion. What are the likely causes and how can I fix it?
Answer: A sluggish or incomplete reaction can be due to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction. Oxidation of phosphine ligands by trace oxygen can also inhibit catalyst activity.[1]
-
Solution:
-
Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen that can oxidize the catalyst.
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.
-
Consider a Different Catalyst System: Modern, bulky electron-rich phosphine ligands can promote the crucial reductive elimination step and are often more robust.[3] Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be beneficial.
-
-
-
Boronic Acid Instability:
-
Cause: Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is often exacerbated by prolonged reaction times at elevated temperatures in aqueous basic solutions.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[6]
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times. If possible, lower the reaction temperature.
-
Use Fresh Boronic Acid: Use freshly acquired or purified boronic acid, as they can degrade upon storage.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of base, solvent, and temperature are all critical and interdependent.[5] An inappropriate combination can lead to poor solubility of reagents or slow reaction kinetics.
-
Solution:
-
Base Selection: The base activates the boronic acid for transmetalation.[7] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. If your reaction is slow, consider a stronger base or one that is more soluble in your solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is common. The water is necessary to dissolve the inorganic base. Ensure your substrates are soluble in the chosen solvent system at the reaction temperature.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. A good starting point is often 60-80 °C, but this may need to be optimized for your specific substrates.[8]
-
-
Question 2: I am observing significant amounts of homocoupling byproducts (e.g., 4,4'-dicyanobiphenyl from 4-cyanophenylboronic acid). How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, leading to the formation of a symmetrical biaryl. This is often promoted by the presence of oxygen.
-
Cause: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.
-
Solution:
-
Rigorous Degassing: As mentioned above, meticulous degassing of the reaction mixture is the most effective way to prevent homocoupling.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.
-
Optimize Catalyst and Ligand: Certain ligand systems are more prone to promoting homocoupling than others. Screening different phosphine ligands may be necessary. Bulky, electron-rich ligands often favor the desired cross-coupling.[3]
-
Question 3: I am getting a significant amount of dehalogenated byproduct (e.g., benzonitrile from 4-bromobenzonitrile). What is causing this and how can I prevent it?
Answer: Dehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom.
-
Cause: This side reaction is often mediated by a palladium-hydride (Pd-H) species. These can form from reactions of the palladium complex with the base, solvent (especially alcohols), or trace water. Electron-deficient aryl halides can be more susceptible to this side reaction.
-
Solution:
-
Choice of Base: Avoid using bases that can also act as hydride donors. Carbonates (K₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides or alkoxides if dehalogenation is an issue.
-
Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents can sometimes mitigate dehalogenation.
-
Ligand Selection: The choice of ligand can influence the formation and reactivity of Pd-H species. Experimenting with different ligands may be beneficial.
-
dot
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling.
Question 4: My cyano group is being hydrolyzed to an amide or carboxylic acid. How can I avoid this?
Answer: The nitrile group is generally robust, but it can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures during the reaction or workup.[9][10]
-
Cause: Prolonged exposure to strong aqueous acid or base, particularly with heating, can lead to the hydrolysis of the nitrile, first to a primary amide and then to a carboxylic acid.
-
Solution:
-
Mild Reaction Conditions: Use the mildest base and lowest temperature that effectively promotes the Suzuki coupling.
-
Careful Workup: During the workup, avoid prolonged contact with strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at low temperatures. Neutralize the reaction mixture as soon as possible.
-
Purification: If hydrolysis is unavoidable, the resulting carboxylic acid byproduct can usually be separated from the desired cyanobiphenyl by extraction with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup, or by column chromatography.
-
| Parameter | Side Reaction(s) Influenced | Troubleshooting Recommendations |
| Oxygen | Homocoupling | Rigorously degas all solvents and the reaction mixture. |
| Base | Dehalogenation, Protodeboronation, Nitrile Hydrolysis | Use weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄). Avoid strong hydroxides or alkoxides. |
| Solvent | Dehalogenation | Use aprotic solvents (e.g., toluene, dioxane) instead of alcohols if dehalogenation is observed. |
| Temperature | Catalyst Decomposition, Protodeboronation, Nitrile Hydrolysis | Use the lowest effective temperature. Monitor the reaction to avoid prolonged heating. |
| Boronic Acid Quality | Protodeboronation, Low Yield | Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[6] |
| Ligand Choice | Homocoupling, Dehalogenation, Reaction Rate | Screen bulky, electron-rich phosphine ligands to improve reductive elimination and minimize side reactions.[3] |
Section 2: Troubleshooting the Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using a copper(I) cyanide salt, typically at high temperatures in a polar aprotic solvent like DMF or nitrobenzene.[11] While effective, this reaction is known for its harsh conditions and challenging workup.
Question 5: My Rosenmund-von Braun reaction is giving a low yield and the product is difficult to purify. What are the common issues?
Answer: The primary challenges with this reaction are the high temperatures required and the use of stoichiometric or excess copper(I) cyanide.[11]
-
Cause of Low Yield:
-
High Reaction Temperature: The required high temperatures (often >150 °C) can lead to the decomposition of starting materials and products, especially those with sensitive functional groups.[12]
-
Incomplete Reaction: The reaction may not go to completion if the temperature is too low or the reaction time is insufficient.
-
-
Cause of Purification Difficulties:
-
Excess Copper Salts: Removing the excess copper salts from the reaction mixture can be difficult.
-
High-Boiling Solvents: High-boiling solvents like DMF are difficult to remove completely and can complicate product isolation.[11]
-
-
Solutions and Modern Alternatives:
-
Use of Additives: Recent modifications to the Rosenmund-von Braun reaction have shown that additives like L-proline can promote the reaction at lower temperatures (80-120 °C), improving functional group tolerance.[13]
-
Catalytic Systems: Consider modern palladium-catalyzed cyanation reactions, which often proceed under much milder conditions and with a wider range of functional group compatibility.[14] These methods typically use a catalytic amount of a palladium source and a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].
-
Workup Procedure: For traditional Rosenmund-von Braun reactions, a common workup involves quenching the reaction mixture with an aqueous solution of ferric chloride or ammonia to complex the copper salts and facilitate their removal by filtration or extraction.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-Cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[15]
Materials:
-
4-Bromobenzonitrile
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq.), 4-cyanophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Preparation: In a separate small vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the reaction flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and ethanol to the reaction flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromobenzonitrile. Then, add a minimal amount of degassed deionized water to dissolve the potassium carbonate.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Protocol 2: Purification of Crude 4-Cyanobiphenyl
Recrystallization:
-
Dissolve the crude 4-cyanobiphenyl in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Flash Column Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10-20% ethyl acetate).
-
Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.[16]
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. rsc.org [rsc.org]
Validation & Comparative
Technical Guide: Differential Scanning Calorimetry (DSC) of 4'-n-Octyl-4-Cyanobiphenyl (8CB)
Executive Summary
This guide provides a rigorous technical analysis of the phase transitions of 4'-n-octyl-4-cyanobiphenyl (8CB) , a benchmark thermotropic liquid crystal.[1] While Polarized Optical Microscopy (POM) remains the standard for visual phase identification, Differential Scanning Calorimetry (DSC) is the definitive method for quantifying the thermodynamic energy barriers (
Crucial Insight: The analysis of 8CB presents a specific challenge: the Smectic A
Part 1: The Analyte – 4'-n-Octyl-4-Cyanobiphenyl (8CB)[2]
8CB is a member of the cyanobiphenyl family, widely used as a model system because it exhibits both smectic and nematic mesophases near room temperature.
Molecular Structure & Phase Sequence
The molecule consists of a rigid biphenyl core with a polar cyano group and a flexible octyl tail. The competition between the rigid core (promoting nematic order) and the flexible tail (promoting smectic layering) drives its phase behavior.
Thermodynamic Phase Pathway:
-
Crystalline (K): Highly ordered solid.
-
Smectic A (SmA): Layered fluid; molecules are parallel to the layer normal.
-
Nematic (N): Orientationally ordered fluid; no positional order.
-
Isotropic (I): Disordered liquid.
Figure 1: The thermodynamic phase sequence of 8CB upon heating. Note the energetic disparity between the Melting transition and the SmA-N transition.
Part 2: Comparative Analysis of Methodologies
To accurately characterize 8CB, researchers must choose between optical verification and thermal quantification. The table below objectively compares the performance of Standard DSC against its primary alternatives.
Table 1: Performance Matrix – DSC vs. MDSC vs. POM
| Feature | Standard DSC | Modulated DSC (MDSC) | Polarized Optical Microscopy (POM) |
| Primary Output | Heat Flow (mW) | Rev/Non-Rev Heat Flow & | Birefringence/Texture |
| Excellent. Sharp, high-energy peak. | Excellent. | Good (Solid to Fluid texture). | |
| Poor. Often invisible or appears as baseline noise due to low | Superior. Separates thermodynamic | Excellent. Distinct texture change (Focal Conic | |
| Good. Clear endothermic peak. | Excellent. | Excellent (Birefringence disappears). | |
| Quantification | Enthalpy ( | None (Qualitative only). | |
| Sample Size | 2–5 mg | 2–5 mg | < 0.1 mg |
The "Weak Transition" Problem
The
-
Alternative Solution: MDSC applies a sinusoidal temperature modulation over the linear ramp. This allows the separation of the Reversing Heat Flow (thermodynamic, heat capacity driven) from the Non-Reversing Heat Flow (kinetic). The
transition is most clearly observed in the Reversing Heat Flow signal or the Heat Capacity ( ) signal.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to ensure thermal equilibrium and prevent "thermal history" artifacts (e.g., metastable crystal forms) from corrupting the data.
Sample Preparation
-
Mass: Weigh 3.0 ± 0.5 mg of 8CB.
-
Why? Liquid crystals have high thermal expansion. Too much sample (>5mg) can leak from the pan during the N-I transition, permanently contaminating the DSC cell.
-
-
Encapsulation: Use Hermetic Aluminum Pans .
-
Why? 8CB can sublime or creep at higher temperatures. Hermetic sealing ensures mass integrity and good thermal contact.
-
-
Reference: Empty Hermetic Aluminum Pan (matched weight within ±0.1 mg).
Instrument Configuration
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Calibration: Indium standard (Melting onset: 156.6°C,
: 28.45 J/g) performed at the same heating rate intended for the experiment.
Thermal Program (The "Erase-and-Measure" Cycle)
Do not trust the first heating run; it contains the thermal history of the storage bottle.
-
Equilibrate: at 0°C.
-
Heat: 0°C to 60°C at 10°C/min. (Clears all history; takes sample to Isotropic).
-
Isothermal: Hold for 2 minutes. (Ensures thermodynamic equilibrium).
-
Cool: 60°C to 0°C at 5°C/min. (Controlled crystallization).
-
Note: Supercooling is common. The crystallization peak (
) will appear lower than melting temperatures.
-
-
Heat (Data Run): 0°C to 50°C at 2°C/min .
-
Why 2°C/min? Lower rates improve the resolution of the weak
transition, preventing it from being smeared out.
-
Figure 2: The self-validating DSC workflow. The "History Erasure" step is non-negotiable for accurate liquid crystal analysis.
Part 4: Data Interpretation & Expected Values
When analyzing the thermogram from the final heating run (Step 5 above), you should observe three distinct endothermic events.
Crystal to Smectic A ( )[4][5]
-
Appearance: Sharp, narrow, high-intensity peak.
-
Temperature: ~21.5°C (Onset).
-
Enthalpy (
): ~50–60 J/g. -
Interpretation: This is the melting of the solid lattice. The high energy reflects the breaking of positional lock-in of the molecules.
Smectic A to Nematic ( )
-
Appearance: Very broad, shallow "bump" or step-change. Often requires zooming in on the baseline.
-
Temperature: ~33.5°C.
-
Enthalpy (
): < 0.5 J/g (Very Low). -
Interpretation: This transition represents the loss of layer ordering while maintaining orientational order. The energy barrier is minimal, which is why this is often classified as weakly first-order or second-order.
Nematic to Isotropic ( - Clearing Point)
-
Appearance: Distinct, well-defined peak (broader than melting).
-
Temperature: ~40.5°C.
-
Enthalpy (
): ~2.0–3.0 J/g. -
Interpretation: The "Clearing Point."[3][4] Molecules lose their orientational alignment and become a disordered liquid.
Troubleshooting Data Anomalies
-
Double Melting Peak: Indicates the presence of a metastable crystal phase or impurities. Re-run the cooling cycle slower (1°C/min) to encourage stable crystal formation.
-
Missing
Peak: The heating rate was likely too high (e.g., 20°C/min), causing thermal lag to obscure the tiny peak. Retest at 2°C/min or use MDSC.
References
-
National Institute of Standards and Technology (NIST). Phase Transition Data for Liquid Crystals. NIST Standard Reference Database.
-
Thoen, J., et al. (1984). Calorimetric investigation of the smectic-A–nematic and nematic–isotropic phase transitions in 8CB. Physical Review A.
-
TA Instruments. Thermal Analysis of Liquid Crystals. Application Note.
-
CymitQuimica. 4-Cyano-4'-octylbiphenyl (8CB) Product Data.
-
Royal Society of Chemistry. Calorimetry of phase transitions in liquid crystal 8CB under shear flow. Soft Matter.[5]
Sources
- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 2. mdpi.com [mdpi.com]
- 3. redalyc.org [redalyc.org]
- 4. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]
- 5. Calorimetry of phase transitions in liquid crystal 8CB under shear flow - Soft Matter (RSC Publishing) [pubs.rsc.org]
Comparing the properties of 4-Octylbiphenyl (8CB) and 4-Pentylbiphenyl (5CB)
Executive Summary: The Chain Length Decision
In the homologous series of cyanobiphenyls (
-
Select 5CB if your application requires a robust, low-viscosity Nematic phase at room temperature (e.g., microfluidic sensors, droplet-based assays, or standard electro-optic switching).[1]
-
Select 8CB if you require Smectic A (SmA) ordering, defect engineering (Focal Conic Domains), or memory effects where the higher order of the smectic phase stabilizes the director field against thermal fluctuations.
This guide dissects the thermodynamic and physical distinctions to validate your material selection.
Molecular Architecture & Phase Behavior
The fundamental difference lies in the alkyl tail length. 5CB possesses a 5-carbon pentyl chain, while 8CB possesses an 8-carbon octyl chain.[1] This extension increases the Van der Waals forces between molecules, inducing a layered Smectic A phase in 8CB that is absent in 5CB.
Phase Transition Logic
The following diagram illustrates the thermal pathways for both materials. Note the additional energetic barrier (
Figure 1: Comparative phase transition temperatures. 8CB exhibits a Smectic A phase window of approximately 12°C before entering the Nematic phase.
Thermodynamic Data Table
| Property | 5CB (Pentyl) | 8CB (Octyl) | Significance |
| Melting Point ( | ~22.5 °C | ~21.5 °C | Both are liquid at standard lab temp (25°C).[1] |
| Smectic-Nematic ( | N/A | ~33.5 °C | Critical: 8CB is Smectic at 25°C; 5CB is Nematic.[1] |
| Clearing Point ( | ~35.0 °C | ~40.5 °C | 8CB has a wider operational range before becoming isotropic.[1] |
| Enthalpy of Fusion | Lower | Higher | Reflects increased packing density of the octyl chain. |
Physical Properties & Performance Metrics[1][2][3][4]
Elastic Constants ( ) and Viscosity
For researchers modeling director field deformations (e.g., in biosensors), the elastic constants are paramount.
-
5CB (Nematic): Exhibits standard behavior where
.[1] The values are relatively stable across the nematic range. -
8CB (Smectic/Nematic): Displays Pre-transitional Divergence .[1] As 8CB cools towards the
transition, the Bend Elastic Constant ( ) diverges (increases sharply) because bending the director field becomes energetically prohibitive as smectic layers form.
| Parameter (at ~25°C) | 5CB | 8CB | Causality |
| Phase State | Nematic | Smectic A | 8CB molecules form layers; 5CB has only orientational order.[1][2] |
| Viscosity ( | ~28 mPa[1]·s | ~45 mPa[1]·s | Longer alkyl chain increases internal friction.[1] |
| Birefringence ( | ~0.18 - 0.20 | ~0.16 - 0.18 | 8CB has slightly lower optical anisotropy due to layer fluctuations. |
| Dielectric Anisotropy ( | Positive (~ +13) | Positive (~ +8) | Both align parallel to electric fields (Homeotropic).[1] |
Scientist's Note: If your experiment relies on fast switching times (
Application-Specific Protocols
A. LC-Aqueous Interface Biosensing (Recommended: 5CB)
5CB is the "Gold Standard" for detecting surfactants, lipids, or proteins at an aqueous interface.[1] Its nematic fluidity allows the director to reorient easily upon analyte binding.
-
Mechanism: Analyte binding disrupts the planar alignment of 5CB, triggering a transition to homeotropic (or vice versa), visible under cross-polarizers.
-
Why not 8CB? The smectic layers of 8CB at room temperature are too rigid. The energy required to disrupt the smectic layering often exceeds the binding energy of the analyte, resulting in low sensitivity.
B. Defect Engineering & High-Sensitivity Insulin Detection (Recommended: 8CB)
Recent studies indicate that for specific proteins (like Insulin), 8CB in the Smectic phase can offer lower Limits of Detection (LOD) than 5CB.[1]
-
Mechanism: The high molecular ordering of the SmA phase amplifies subtle perturbations. While 5CB reacts to gross surface energy changes, 8CB's focal conic domains can shift configuration at concentrations as low as 20 μM for insulin [1].
-
Protocol Insight: You must precisely control temperature to keep 8CB in the SmA phase (
).
Experimental Workflow: LC Cell Fabrication
Whether using 5CB or 8CB, the integrity of your data depends on the quality of the LC cell. Below is a self-validating protocol for creating a planar-aligned cell.
Figure 2: Standard fabrication workflow for planar LC cells. Note: For 8CB, filling must occur above 40.5°C (Isotropic) to prevent flow-induced alignment artifacts.
Protocol Causality (Why we do this):
-
Filling at
: You must fill the cell when the LC is isotropic. If you fill 8CB while it is in the Smectic phase, the high viscosity will prevent capillary action, and shear forces will create permanent alignment defects that annealing cannot fix. -
Slow Cooling: Rapid cooling of 8CB traps "oily streak" defects. Cooling at
allows the Smectic layers to organize into large, defect-free monodromains.[1]
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Crystallization | Supercooling below 20°C. | Store both 5CB and 8CB at room temperature. If crystallized, heat to Isotropic and cool slowly. |
| Drifting | Moisture absorption or UV degradation.[1] | The Cyano- group can hydrolyze.[1] Store in amber vials under |
| "Patchy" Alignment | Incomplete substrate cleaning.[1] | Piranha clean or Plasma treat glass before coating.[1] 5CB is very sensitive to surface organic contaminants.[1] |
| 8CB looks opaque | Scattering from Smectic domains. | This is normal for unaligned SmA. Apply a magnetic field (>1T) during cooling to align.[1] |
References
-
Investigating the 8CB liquid crystal-insulin interaction: The role of the smectic A phase in enhancing detection sensitivity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2025).
-
NIST Chemistry WebBook, SRD 69. Thermophysical Properties of 4-Cyano-4'-pentylbiphenyl (5CB).[1]
-
Determination of Twist Elastic Constant K22 in 5CB. Japanese Journal of Applied Physics. [1]
-
Measurements of the elastic constants of a liquid crystal (8CB). UBC Library Open Collections.
-
Merck/Sigma-Aldrich Product Sheet: 4-Cyano-4'-pentylbiphenyl. [1]
Sources
A Senior Application Scientist's Guide to the Influence of Alkyl Chain Length on the Properties of Cyanobiphenyls
Sources
- 1. orbilu.uni.lu [orbilu.uni.lu]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Odd-even effects in the homologous series of alkyl-cyanobiphenyl liquid crystals: a molecular dynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Twist viscoelastic coefficient of novel thiol terminated alkoxy-cyanobiphenyl nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 4-Octylbiphenyl Performance in Twisted Nematic vs. Vertically Aligned Displays
For researchers and engineers navigating the landscape of liquid crystal display (LCD) technologies, the choice of liquid crystal material and its corresponding display mode is a critical decision that dictates the final performance of the device. Among the plethora of liquid crystal compounds, 4-Octylbiphenyl (often referred to as 8CB) stands out due to its well-characterized mesophase behavior and electro-optical properties. This guide provides an in-depth technical comparison of the performance of 4-Octylbiphenyl in two of the most prevalent LCD architectures: Twisted Nematic (TN) and Vertically Aligned (VA) displays. This analysis is grounded in the fundamental principles of each display technology and supported by established experimental methodologies.
Understanding 4-Octylbiphenyl (8CB) as a Liquid Crystal
4-Octyl-4'-cyanobiphenyl (8CB) is a member of the cyanobiphenyl family of liquid crystals, which have been instrumental in the advancement of display technology.[1] Its molecular structure, consisting of a rigid biphenyl core with a flexible octyl chain and a polar cyano group, gives rise to its liquid crystalline properties.[2] Specifically, 8CB exhibits a nematic phase at temperatures relevant for many display applications. The positive dielectric anisotropy of 8CB, a consequence of the strong dipole moment of the cyano group, is a key characteristic that enables its alignment to be manipulated by an external electric field. This property is fundamental to the operation of both TN and VA displays.
The Architecture of TN and VA Displays: A Tale of Two Alignments
The performance of 4-Octylbiphenyl is intrinsically linked to the architecture of the display in which it is employed. Twisted Nematic and Vertically Aligned displays represent two distinct approaches to modulating light, primarily differing in the initial alignment of the liquid crystal molecules in the absence of an electric field.
Twisted Nematic (TN) Displays
In a TN display, the liquid crystal molecules, including 8CB, are aligned parallel to the substrate surfaces but are twisted by 90 degrees between the top and bottom substrates. This helical structure guides polarized light, allowing it to pass through a second polarizer oriented 90 degrees to the first. When a voltage is applied, the 8CB molecules untwist and align with the electric field, perpendicular to the substrates. This disrupts the light-guiding effect, and the light is blocked by the second polarizer, creating a dark state.
Vertically Aligned (VA) Displays
Conversely, in a VA display, the 8CB molecules are aligned perpendicularly to the substrate surfaces in the absence of an electric field. This homeotropic alignment, in conjunction with crossed polarizers, effectively blocks light, resulting in a true black state.[3] When a voltage is applied, the liquid crystal molecules tilt, allowing light to pass through and creating a bright state.
Performance Comparison: 4-Octylbiphenyl in TN vs. VA Displays
| Performance Metric | Twisted Nematic (TN) with 8CB | Vertically Aligned (VA) with 8CB | Rationale |
| Contrast Ratio | Lower (typically ~1000:1) | Higher (typically >3000:1)[3] | The "off" state in VA displays provides a more complete blockage of light, leading to deeper blacks and a superior contrast ratio. |
| Viewing Angle | Narrow | Wide | In TN displays, the twisted structure of the liquid crystal leads to significant variations in light leakage at different viewing angles. VA displays offer more consistent performance across wider viewing angles. |
| Response Time | Faster | Slower | The reorientation of 8CB molecules from a twisted to an untwisted state in TN displays is generally faster than the tilting motion in VA displays.[4] |
| Power Consumption | Generally Lower | Generally Higher | To achieve the bright state, VA displays require a voltage to be constantly applied to tilt the liquid crystal molecules. |
| Color Reproduction | Good | Excellent | The superior contrast and black levels of VA displays contribute to a richer and more accurate color representation. |
Experimental Protocols for Performance Evaluation
To empirically validate the performance of 4-Octylbiphenyl in TN and VA configurations, a series of standardized electro-optical measurements are required.
Measurement of Contrast Ratio
-
Cell Preparation : Fabricate both TN and VA cells with a defined cell gap, filled with 4-Octylbiphenyl.
-
Experimental Setup : Place the cell between crossed polarizers on a photodetector. A stable light source (e.g., a He-Ne laser) should be used for illumination.
-
Measurement :
-
For the TN cell, measure the transmitted light intensity in the "on" state (voltage applied, dark state) and the "off" state (no voltage, bright state).
-
For the VA cell, measure the transmitted light intensity in the "off" state (no voltage, dark state) and the "on" state (voltage applied, bright state).
-
-
Calculation : The contrast ratio is the ratio of the light intensity in the bright state to the light intensity in the dark state.
Measurement of Response Time
-
Experimental Setup : Utilize the same setup as for the contrast ratio measurement.
-
Procedure :
-
Apply a square wave voltage to the liquid crystal cell to switch it between its dark and bright states.
-
Use an oscilloscope connected to the photodetector to monitor the change in transmitted light intensity over time.
-
-
Data Analysis : The response time is typically defined as the time taken for the transmitted intensity to change from 10% to 90% (rise time) and from 90% to 10% (fall time) of the maximum change.
Measurement of Viewing Angle
-
Experimental Setup : Mount the liquid crystal cell on a motorized goniometric stage that allows for precise rotation. The photodetector should be positioned to measure the transmitted light at different angles.
-
Procedure :
-
Measure the contrast ratio at normal incidence (0 degrees).
-
Rotate the cell in both the horizontal and vertical planes, measuring the contrast ratio at regular angular intervals.
-
-
Data Visualization : Plot the contrast ratio as a function of the viewing angle to create an isocontrast plot, which provides a comprehensive visualization of the viewing angle performance.
Conclusion: Selecting the Right Display Mode for 4-Octylbiphenyl
The choice between a Twisted Nematic and a Vertically Aligned architecture for a display utilizing 4-Octylbiphenyl is a trade-off between key performance metrics.
-
For applications where fast response times are paramount , such as in high-frame-rate displays for gaming or specific scientific instrumentation, the Twisted Nematic mode is the superior choice.[5]
-
For applications demanding high contrast, deep black levels, and wide viewing angles , such as in high-fidelity monitors for graphic design or premium consumer electronics, the Vertically Aligned mode is the preferred option.[3]
Ultimately, the optimal choice depends on the specific requirements of the end application. The experimental protocols outlined in this guide provide a framework for researchers and developers to conduct their own comparative analysis and make an informed decision based on empirical data.
References
-
Meadowlark Optics. (n.d.). Liquid Crystal in Precision Optical Devices. Retrieved from [Link]
-
PubMed. (2014). Comparative Study of Local Structure of Two Cyanobiphenyl Liquid Crystals by Molecular Dynamics Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Electro-optic response of the experimental liquid crystal PA/VA double.... Retrieved from [Link]
-
BenQ. (n.d.). VA vs. IPS vs. TN Which Monitor Panel is Best for Gaming?. Retrieved from [Link]
-
Display Ninja. (2025). IPS vs TN vs VA - Which Is Best? [Ultimate Guide]. Retrieved from [Link]
-
Orient Display. (n.d.). What is TN Display? Twisted Nematic Liquid Crystal. Retrieved from [Link]
-
ORBilu. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Chemically Modified Multi-Walled Carbon Nanotubes on the Electro-Optical Properties of a Twisted Nematic Liquid Crystal Display Mode. Retrieved from [Link]
-
PubMed. (n.d.). Electro-optic response of the anticlinic, antiferroelectric liquid-crystal phase of a biaxial bent-core molecule with tilt angle near 45∘. Retrieved from [Link]
-
Mobile Pixels. (2023). TN vs IPS vs VA: Which Panel Is Best for You. Retrieved from [Link]
-
eScholarship.org. (2024). An Anomaly in Phase Transition: Liquid Crystals. Retrieved from [Link]
-
Reddit. (2017). Comparison between VA vs. IPS. vs TN: Color and Viewing Angle. Retrieved from [Link]
-
National Yang Ming Chiao Tung University Academic Hub. (2021). Liquid crystal-based biosensing: exploiting the electrical and optical properties of various liquid crystals in quantitative bioassays. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cyanobiphenyl liquid crystal composites with gold nanoparticles. Retrieved from [Link]
-
Screen Size Checker. (2025). IPS vs TN vs VA Gaming: Best Panel Type for Gaming 2025. Retrieved from [Link]
-
ResearchGate. (2016). Study of the properties of liquid crystals modified by nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of Different Liquid Crystal Materials under Planar and Homeotropic Boundary Conditions in Capillaries. Retrieved from [Link]
-
ResearchGate. (2013). Submillisecond-Response Vertical-Aligned Liquid Crystal for Color Sequential Projection Displays. Retrieved from [Link]
-
Semantic Scholar. (1998). Electro‐optical Performance of a Vertically‐Aligned LCD Mode Using Electrically Controlled Self‐Compensation. Retrieved from [Link]
Sources
- 1. orbilu.uni.lu [orbilu.uni.lu]
- 2. Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VA vs IPS vs TN: Which Panel Is Best for Gaming? | BenQ US [benq.com]
- 4. mobilepixels.us [mobilepixels.us]
- 5. displayninja.com [displayninja.com]
Validating the smectic A to nematic phase transition temperature of 8CB
Content Type: Publish Comparison Guide Subject: 4'-octyl-4-biphenylcarbonitrile (8CB) Target Audience: Materials Scientists, Physical Chemists, and R&D Lab Managers
Executive Summary: The 8CB Challenge
In liquid crystal research, 4'-octyl-4-biphenylcarbonitrile (8CB) is a "fruit fly" molecule—a standard reference material used to calibrate instruments and validate theoretical models. However, validating its Smectic A (SmA) to Nematic (N) phase transition (
Unlike the sharp Crystal-to-Smectic melting point or the clear Nematic-to-Isotropic clearing point, the SmA-N transition in 8CB is nearly second-order (weakly first-order). It involves the breaking of translational symmetry (layers) while retaining orientational symmetry. Thermodynamically, this results in a vanishingly small enthalpy change (
This guide provides a rigorous, multi-modal validation framework to accurately determine
Comparative Analysis: Validation Methodologies
To validate the
| Feature | DSC (Differential Scanning Calorimetry) | POM (Polarized Optical Microscopy) | Dielectric Spectroscopy |
| Primary Detection | Heat Capacity ( | Optical Texture / Birefringence changes | Molecular relaxation / Dipole reorientation |
| Sensitivity to SmA-N | Low. The peak is often a small "shoulder" or baseline shift. | High. Distinct texture change is visually obvious. | Very High. Sensitive to pre-transitional fluctuations. |
| Quantification | Precise | Subjective | Precise relaxation frequency shifts. |
| Sample Requirement | 2–10 mg (sealed pan). | < 1 mg (thin film). | ~50 mg (capacitance cell). |
| Verdict | Gold Standard for | Essential for Confirmation. proves the phase identity. | Advanced Validation for dynamic properties. |
Experimental Protocol A: High-Sensitivity DSC
Objective: Detect the subtle heat capacity fluctuation associated with the quasi-second-order SmA-N transition. Common Pitfall: Scanning too fast (>10°C/min) often smears the SmA-N peak into the baseline noise.
Workflow
-
Sample Preparation:
-
Weigh 5–8 mg of 8CB into an aluminum pan. (Higher mass improves sensitivity for weak transitions).
-
Hermetically seal the pan to prevent mass loss or contamination.
-
Reference: Use an empty, matched-weight aluminum pan.
-
-
Thermal Cycle (The "Annealing" Logic):
-
Step 1 (Erasure): Heat to 50°C (Isotropic phase) to erase thermal history. Hold for 5 mins.
-
Step 2 (Cooling): Cool at 2°C/min to 0°C.
-
Why? Slow cooling allows the Smectic layers to form with fewer defects, sharpening the subsequent heating peak.
-
-
Step 3 (Measurement): Heat from 10°C to 50°C at 2°C/min .
-
-
Data Analysis:
-
Locate the sharp endothermic peak at ~21.5°C (Crystal
SmA). -
Locate the broad, weak peak/step at ~33.5°C . This is
. -
Locate the moderate peak at ~40.5°C (Nematic
Isotropic).
-
Technical Insight: If the SmA-N peak is undetectable, calculate the derivative of the heat flow signal (
). The inflection point in the derivative often reveals the transition temperature more clearly than the raw heat flow curve [1].
Experimental Protocol B: Polarized Optical Microscopy (POM)
Objective: Visual confirmation of the phase symmetry change. DSC gives you a number; POM tells you what that number represents.
Workflow
-
Slide Prep:
-
Sandwich a small drop of 8CB between a glass slide and a cover slip.
-
Crucial: Treat the glass surface with a planar alignment agent (like PVA) if possible to enhance texture clarity, though untreated glass usually suffices for identifying focal conics.
-
-
Stage Setup:
-
Place sample on a hot stage (e.g., Linkam) calibrated to ±0.1°C.
-
Set polarizers to crossed (90°) .
-
-
Observation Ramp:
-
Heat to Isotropic (>42°C)
Field is dark. -
Cool slowly (1°C/min).
-
40.5°C (Iso
N): Look for "Schlieren" textures (brush-like patterns) or "Marbled" textures. The sample brightens. -
33.5°C (N
SmA): Watch for the spontaneous appearance of "Focal Conic Fans" .-
Visual Marker: The fluid, thread-like Nematic texture rigidly organizes into geometric, fan-shaped domains. This transition is sharp visually, even if thermal enthalpy is low [2].
-
-
Data Synthesis & Reference Values
When validating your batch of 8CB, your experimental data should align with the following literature consensus. Deviations >1°C usually indicate impurities (which suppress
| Phase Transition | Literature Value ( | Character |
| Crystal | First Order (Sharp, High Enthalpy) | |
| Smectic A | Weakly 1st / Near 2nd Order (Low Enthalpy) | |
| Nematic | Weakly First Order |
Note: Literature values vary slightly based on the specific synthesis batch and thermal history, but the interval (Nematic range of ~7°C) is a critical quality attribute [3].
Logic Visualization
Diagram 1: The Validation Workflow
This decision tree illustrates the dependency between POM (qualitative) and DSC (quantitative) for certifying 8CB material.
Caption: A self-correcting workflow ensuring that visual phase confirmation precedes thermal quantification.
Diagram 2: Molecular Order Causality
Understanding why the signal is weak in DSC. The transition involves a loss of positional order (layers) but retention of directional order.
Caption: The SmA-N transition consumes little energy because molecular orientation remains largely unchanged, resulting in weak DSC peaks.
References
-
Iannacchione, G. S., et al. (2006).[1] "Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry." The Journal of Physical Chemistry B. Available at: [Link]
-
Yamamoto, T., et al. (2023).[2] "Calorimetry of phase transitions in liquid crystal 8CB under shear flow." Soft Matter (RSC). Available at: [Link]
-
Okumus, M., & Ozgan, S. (2013). "Investigation of the Phase Transition... of Liquid Crystal Hexylcyanobiphenyl/Octylcyanobiphenyl Mixtures." Asian Journal of Chemistry. Available at: [Link]
-
Bonvallet, G. A. (1999). "Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB." Wooster Physics. Available at: [Link]
Sources
XRD Analysis of 4-Octylbiphenyl (8CB) Crystal Structure: A Comparative Guide
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of 4-Cyano-4'-octylbiphenyl (commonly abbreviated as 8CB ), the industry-standard liquid crystal often referred to in shorthand as "4-Octylbiphenyl" in mesogenic research.
Authoritative Note on Nomenclature: While "4-Octylbiphenyl" chemically refers to the non-polar alkyl-biphenyl core (4-n-octylbiphenyl), in the context of crystal structure analysis and liquid crystal applications, the term is predominantly associated with its cyano-derivative, 8CB .[1] The pure alkyl-biphenyl (8BP) lacks the strong dipole moment required for the stable room-temperature mesophases critical to drug delivery and display technologies. This guide focuses on 8CB as the primary analyte, while referencing 8BP as a comparative baseline.
Executive Summary
The structural analysis of 4-Cyano-4'-octylbiphenyl (8CB) via X-ray diffraction is the gold standard for determining mesophase ordering, specifically the Smectic A (SmA) and Nematic (N) phases. Unlike isotropic drug carriers, 8CB exhibits a unique interdigitated bilayer structure in its SmA phase, characterized by a layer spacing (
This guide compares 8CB against its homologs (5CB, 8OCB) to demonstrate why 8CB’s specific chain length (
Comparative Analysis: 8CB vs. Alternatives
The value of 8CB lies in its polymorphism. Below is a structural comparison with its shorter homolog (5CB) and its oxygenated variant (8OCB).[2]
Table 1: Structural Parameters & Phase Behavior (XRD Derived)
| Feature | 4-Octylbiphenyl (8CB) | 4-Pentylbiphenyl (5CB) | 4-Octyloxybiphenyl (8OCB) |
| Primary Application | Smectic/Nematic Model, Biosensors | Nematic Standard, LCDs | High-Temp Smectic Studies |
| Phase Sequence | Cr | Cr | Cr |
| Smectic Layer Spacing ( | 31.5 Å (Interdigitated Bilayer) | N/A (No Smectic Phase) | 32.5 Å (Bilayer) |
| Molecular Length ( | ~22.0 Å | ~18.0 Å | ~23.5 Å |
| Ratio ( | 1.43 (Partial Overlap) | N/A | 1.38 |
| XRD Signature (Low Angle) | Sharp Bragg Peak ( | Diffuse Scattering only | Sharp Bragg Peak |
| XRD Signature (Wide Angle) | Diffuse Halo (~4.5 Å lateral) | Diffuse Halo (~4.5 Å lateral) | Diffuse Halo |
Technical Insight: The "Interdigitated" Anomaly
-
8CB Performance: XRD analysis reveals that 8CB molecules do not stack end-to-end (
) nor in perfect bilayers ( ). Instead, the polar cyano head groups of one layer overlap with the aromatic cores of the next, creating an "interdigitated" structure ( ). This specific packing stabilizes the Smectic A phase at room temperature (~21–33.5°C), making it ideal for laboratory handling without heating stages. -
Alternative (5CB): The shorter alkyl chain in 5CB prevents the formation of stable smectic layers. XRD of 5CB shows only a nematic diffuse halo, lacking the low-angle Bragg peaks seen in 8CB. This makes 5CB unsuitable for applications requiring layered translational order.
Experimental Protocol: XRD Characterization of 8CB
To replicate the structural data cited above, follow this self-validating protocol. This workflow distinguishes between the crystalline solid (3D order) and the liquid crystal mesophases (1D/2D order).
Phase 1: Sample Preparation
-
Material: High-purity 8CB (>99.5%, HPLC grade).
-
Alignment: For mesophase analysis, magnetic alignment is preferred.
-
Protocol: Load 8CB into a 1.0 mm quartz capillary.
-
Step: Heat to Isotropic phase (>42°C) and cool slowly (0.5°C/min) in the presence of a 1.0 Tesla magnetic field . This aligns the molecular director (
) perpendicular to the X-ray beam.
-
Phase 2: Data Acquisition (SAXS/WAXS)
-
Instrument: SAXS/WAXS system (e.g., Cu K
radiation, ). -
Temperature Control: Peltier stage with
C precision. -
Scan Parameters:
-
Small Angle (SAXS):
. (Targets layer spacing ). -
Wide Angle (WAXS):
. (Targets intermolecular packing).
-
Phase 3: Data Interpretation Workflow
Figure 1: Decision logic for identifying 8CB phases based on X-ray scattering signatures.
Structural Mechanism & Causality
Why 8CB Forms the Smectic A_d Phase
The "interdigitated" structure is the critical differentiator.
-
Dipole-Dipole Interaction: The cyano (-CN) group creates a strong longitudinal dipole.
-
Antiparallel Pairing: To minimize energy, 8CB molecules pair up in an antiparallel fashion. However, the bulky octyl tails prevent full overlap.
-
Result: The core overlaps with the tail of the neighbor, resulting in a layer spacing
.
Experimental Validation:
-
At 25°C (SmA) : You will observe a sharp peak at
( ). -
At 35°C (Nematic) : The sharp low-angle peak vanishes, leaving only diffuse scattering. The wide-angle halo remains, indicating the molecules are still parallel but have lost their layered structure.
Figure 2: Thermotropic phase sequence of 8CB. XRD is the only technique capable of definitively distinguishing the SmA to Nematic transition via the disappearance of the low-angle Bragg peak.
References
-
Leadbetter, A. J., et al. (1979). Structure of the smectic A phase of 8CB. Journal de Physique.
). -
Urban, S., et al. (2005). Dielectric and structural studies of 4-n-octyl-4'-cyanobiphenyl (8CB). Phase Transitions. Provides precise transition temperatures and order parameters.
-
Ocko, B. M. (1990). X-ray study of the smectic-A–nematic phase transition in 8CB. Physical Review Letters. Detailed analysis of the critical fluctuations near the SmA-N transition.
-
Sigma-Aldrich. Product Specification: 4′-Octyl-4-biphenylcarbonitrile (8CB).[3] Confirmation of commercial nomenclature and purity standards.
Sources
Reproducibility of 4-Octylbiphenyl synthesis and purification methods
Executive Summary
4-Octylbiphenyl is a critical intermediate in the synthesis of liquid crystals (such as 4'-octyl-4-biphenylcarbonitrile, 8CB) and organic semiconductors. Its performance in these applications relies heavily on isomeric purity (specifically the linearity of the octyl chain) and the absence of transition metal residues.
This guide compares two primary synthetic methodologies:
-
Friedel-Crafts Acylation followed by Reduction (FC-A/R): The robust, scalable industrial standard.
-
Suzuki-Miyaura Cross-Coupling (SMCC): The high-precision, laboratory-scale alternative.
Key Insight: Direct Friedel-Crafts alkylation using 1-chlorooctane is not recommended due to carbocation rearrangement, which results in branched isomers (e.g., 4-(1-methylheptyl)biphenyl) that are nearly impossible to separate from the linear n-octyl product.
Comparative Analysis of Methods
The following table summarizes the trade-offs between the two recommended pathways.
| Feature | Method A: FC Acylation + Wolff-Kishner | Method B: Suzuki-Miyaura Coupling |
| Reaction Type | Electrophilic Aromatic Substitution (2 Steps) | Palladium-Catalyzed Cross-Coupling (1 Step) |
| Reagents | Octanoyl chloride, AlCl₃, Hydrazine/KOH | 4-Octylphenylboronic acid, Bromobenzene, Pd(PPh₃)₄ |
| Regioselectivity | High (>95% para due to steric bulk) | Perfect (determined by starting material) |
| Chain Linearity | Excellent (No rearrangement) | Excellent (Pre-formed chain) |
| Atom Economy | Moderate (Stoichiometric waste) | Low (Boronic acid waste, Ligands) |
| Purification | Distillation / Recrystallization | Column Chromatography (Pd removal critical) |
| Cost | Low (Bulk commodity chemicals) | High (Pd catalyst, Boronic acids) |
| Scalability | High (Kg to Ton scale) | Moderate (g to Kg scale) |
Detailed Experimental Protocols
Method A: Friedel-Crafts Acylation & Wolff-Kishner Reduction (Recommended for Scale)
This method avoids chain branching by introducing the octyl chain as a ketone (octanoyl group), which is then reduced.
Step 1: Acylation (Synthesis of 4-Octanoylbiphenyl)
Reagents:
-
Biphenyl (1.0 eq)[1]
-
Octanoyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an inert gas (N₂) inlet.
-
Solubilization: Dissolve Biphenyl in anhydrous DCM. Cool to 0°C.
-
Activation: Add AlCl₃ portion-wise. The solution will darken.
-
Addition: Add Octanoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C to maximize para-selectivity.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture slowly onto crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol to remove ortho isomers and unreacted biphenyl.
Step 2: Wolff-Kishner Reduction (Ketone to Alkane)
Reagents:
-
4-Octanoylbiphenyl (from Step 1)[2]
-
Hydrazine Hydrate (80%, 5.0 eq)
-
Potassium Hydroxide (KOH, 4.0 eq)
-
Solvent: Diethylene Glycol (high boiling point required)
Protocol:
-
Mixing: Combine ketone, hydrazine, and KOH in diethylene glycol.
-
Hydrazone Formation: Heat to 120°C for 2 hours. Water is produced.
-
Reduction: Install a Dean-Stark trap. Raise temperature to 190–200°C. Distill off water and excess hydrazine.
-
Completion: Reflux at 200°C for 3–4 hours until N₂ evolution ceases.
-
Workup: Cool, dilute with water, and extract with Hexanes.
-
Purification: Vacuum distillation (see Section 4).
Method B: Suzuki-Miyaura Coupling (Recommended for Purity/Screening)
Reagents:
-
1-Bromo-4-octylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–3 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Toluene/Water/Ethanol (4:1:1)
Protocol:
-
Degassing: Sparge all solvents with Argon for 20 minutes (Oxygen poisons Pd catalysts).
-
Assembly: Combine aryl halide, boronic acid, and base in the reaction vessel. Add solvents.[3][4][5]
-
Catalyst Addition: Add Pd catalyst last under a positive pressure of Argon.
-
Reaction: Heat to reflux (80–90°C) for 12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Extract filtrate with Ethyl Acetate.
-
Purification: Silica gel column chromatography (100% Hexanes) is required to remove homocoupled byproducts (biphenyl) and ligand residues.
Purification & Characterization Strategies
Achieving >99.5% purity is essential for liquid crystal applications.
Purification Workflow
-
Silica Plug (Method B): If using Suzuki, pass the crude oil through a short silica plug using Hexanes. This removes polar Pd-ligand complexes.
-
High-Vacuum Distillation (Method A & B):
-
4-Octylbiphenyl has a high boiling point (>350°C at atm).
-
Requirement: Distill at <0.5 mmHg.
-
Fractionation: Discard the first 10% (forerun containing solvent/biphenyl). Collect the main fraction at constant temperature.
-
-
Low-Temperature Recrystallization:
-
Dissolve in minimum Pentane.
-
Cool to -20°C or -78°C. 4-Octylbiphenyl (mp ~12–14°C) may crystallize or oil out as a purer phase, leaving impurities in the mother liquor.
-
Quality Control (Self-Validation)
-
GC-MS: Look for m/z = 266 (Molecular Ion). Check for peaks at m/z 280 (methyl-heptyl isomer artifact from improper alkylation).
-
1H NMR (CDCl₃):
-
Diagnostic Signal: The benzylic protons (–CH₂–Ar) must appear as a clean triplet at ~2.6 ppm.
-
Failure Mode: A multiplet at 2.5–2.7 ppm indicates branched isomers (e.g., from direct alkylation).
-
Visualizing the Pathways
Diagram 1: Friedel-Crafts Acylation-Reduction Pathway
This pathway ensures linear alkyl chain integrity.
Caption: The two-step Acylation-Reduction route guarantees linear chain insertion without rearrangement.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This pathway highlights the mechanism for high-precision synthesis.
Caption: The Pd(0)/Pd(II) cycle allows coupling of aryl halides and boronic acids under mild conditions.
References
-
Friedel-Crafts Alkylation Review
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
-
Suzuki-Miyaura Coupling Protocol
- Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 75, p.53 (1997). Synthesis of Unsymmetrical Biaryls.
-
Physical Properties & Safety (8CB/Octylbiphenyl data)
- Sigma-Aldrich (Merck). 4'-Octyl-4-biphenylcarbonitrile (8CB) Product Sheet.
-
Purification Techniques
- Royal Society of Chemistry.
Sources
A Comparative Guide to the Experimental and Simulated Properties of 8CB
This guide provides an in-depth comparison of the experimentally determined and computationally simulated properties of the liquid crystal 4'-octyl-4-biphenylcarbonitrile (8CB). As a well-characterized and widely studied mesogen, 8CB serves as a critical model system for understanding the behavior of liquid crystalline materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize both experimental and computational approaches. We will explore the nuances of phase transitions, structural parameters, and orientational order, offering insights into the strengths and limitations of current simulation methodologies in replicating real-world experimental data.
Introduction to 8CB: A Prototypical Liquid Crystal
8CB is a thermotropic liquid crystal, meaning its distinct liquid crystalline phases are observed as a function of temperature.[1] Its molecular structure, consisting of a polar cyanobiphenyl head group and a flexible nonpolar octyl tail, is responsible for its rich polymorphic behavior.[1] This amphiphilic nature drives the self-assembly of 8CB molecules into phases with varying degrees of positional and orientational order. Experimentally, 8CB exhibits a crystalline (K), a smectic A (SmA), a nematic (N), and an isotropic (I) phase.[1] The smectic A phase is particularly noteworthy as it is a smectic Ad phase, characterized by a partially bilayered arrangement of antiparallel molecular dimers.[2] This guide will delve into a direct comparison of the key physical properties of 8CB as measured through laboratory experiments and as predicted by molecular dynamics (MD) simulations.
Caption: Molecular structure of 8CB highlighting its polar head and nonpolar tail.
Phase Transitions: A Tale of Two Methodologies
The temperatures at which 8CB transitions between its different phases are fundamental properties. These transitions are readily measured experimentally and are a primary benchmark for the accuracy of computational models.
Experimental Determination of Phase Transitions
Experimentally, the phase transition temperatures of 8CB are well-established and are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][4][5] DSC measures the heat flow into or out of a sample as a function of temperature, revealing the enthalpy changes associated with phase transitions.[3][4] POM, on the other hand, allows for the direct visualization of the distinct optical textures of each liquid crystal phase.[3][5]
Experimental Protocol: Differential Scanning Calorimetry (DSC) for 8CB Phase Transition Analysis
-
Sample Preparation: A small, precisely weighed amount of 8CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., 0°C to 100°C).[1]
-
Thermal Cycling: The sample is subjected to at least one full heating and cooling cycle. The first cycle is often used to erase any previous thermal history of the sample.
-
Data Analysis: The heat flow is plotted against temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature.
Simulation of Phase Transitions
Molecular dynamics simulations can predict phase transitions by modeling the behavior of a collection of 8CB molecules at different temperatures. By observing changes in the system's order and structure as a function of temperature, transition points can be identified.
Simulation Workflow: Predicting Phase Transitions with Molecular Dynamics
Caption: A generalized workflow for determining phase transitions via molecular dynamics simulations.
Comparison of Phase Transition Temperatures
| Phase Transition | Experimental Temperature (°C) | Experimental Temperature (K) | Simulated Temperature (°C) | Simulated Temperature (K) |
| Crystalline → Smectic A | 21.5[6][7] | 294.65 | 46.85 - 56.85[8] | 320 - 330[8] |
| Smectic A → Nematic | 33.5[6][7] | 306.65 | 66.85 - 76.85[8] | 340 - 350[8] |
| Nematic → Isotropic | 40.5[6][7] | 313.65 | 156.85 - 166.85[8] | 430 - 440[8] |
Discussion:
There is a notable discrepancy between the experimentally measured and simulated phase transition temperatures. Simulations consistently predict higher transition temperatures.[8] This overestimation can be attributed to several factors inherent in the simulation models:
-
Force Field Approximations: Many simulations employ united-atom models, where groups of hydrogen atoms are treated as a single interaction site to reduce computational cost.[2][9] This simplification can affect the accuracy of the intermolecular interactions.
-
Neglect of Long-Range Electrostatics: Some models neglect long-range electrostatic interactions, which are crucial for accurately representing the polar nature of the cyano group in 8CB.[2][9]
-
System Size Effects: The relatively small number of molecules in a simulation box compared to a bulk experimental sample, along with the use of periodic boundary conditions, can artificially stabilize ordered phases, leading to higher transition temperatures.[8]
-
Simulation Timescale: Achieving true thermodynamic equilibrium in simulations can be challenging, especially for the formation of highly ordered phases, and may require very long simulation times.[2][9]
Despite these quantitative differences, simulations are successful in qualitatively reproducing the correct sequence of phases (Smectic A → Nematic → Isotropic) observed experimentally.[6]
Structural Properties: Smectic Layer Spacing
In the smectic A phase, 8CB molecules organize into layers. The spacing of these layers is a key structural parameter that can be determined both experimentally and through simulation.
Experimental Measurement of Layer Spacing
X-ray diffraction (XRD) is the primary experimental technique for determining smectic layer spacing.[3][4] By measuring the angle of diffracted X-rays from a liquid crystal sample, the periodic spacing of the smectic layers can be calculated using Bragg's law.
Simulation of Layer Spacing
In molecular dynamics simulations, the layer spacing can be determined by calculating the density profile of the molecules along the direction perpendicular to the layers. The distance between the peaks in the density profile corresponds to the layer spacing.
Comparison of Smectic Layer Spacing
| Method | Smectic Layer Spacing (Å) |
| Experimental (XRD) | 31.4[2] |
| Simulation (United-Atom Model) | ~19.5[2] |
| Simulation (Atomistic Model) | Correctly predicts experimental layer spacing[10] |
Discussion:
The agreement between experimental and simulated layer spacing is highly dependent on the simulation model. Early united-atom models that did not fully account for the electrostatic interactions and dimerization of 8CB molecules predicted a layer spacing close to the length of a single molecule (~19.5 Å).[2] However, more recent and sophisticated atomistic simulations that correctly capture the antiparallel arrangement of molecules and the resulting dimer formation have been successful in predicting the experimentally observed layer spacing of approximately 1.4 times the molecular length.[10] This highlights the importance of accurate force fields and the inclusion of specific intermolecular interactions in simulations to reproduce complex structural features.
Orientational Order Parameter
The nematic and smectic A phases are characterized by long-range orientational order, where the long axes of the molecules tend to align along a common direction known as the director. The degree of this alignment is quantified by the orientational order parameter, S.
Experimental Determination of the Order Parameter
Experimentally, the order parameter can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring the anisotropy of physical properties like the refractive index or dielectric constant.
Simulation of the Order Parameter
In simulations, the order parameter is calculated directly from the molecular trajectories by averaging the second Legendre polynomial of the cosine of the angle between the long axis of each molecule and the director.
Discussion:
Simulations are generally effective at calculating the orientational order parameter. They show the expected trend of a high order parameter in the smectic and nematic phases, which decreases with increasing temperature and abruptly drops to zero at the nematic-isotropic phase transition.[11] However, the precise values and the sharpness of the transition can be influenced by the same factors that affect the prediction of transition temperatures, such as system size and simulation duration.[11] Simulations have also been instrumental in studying the fluctuations of the order parameter near phase transitions, providing insights into the dynamics of these processes that can be challenging to probe experimentally.[11]
Conclusion
The comparison of experimental and simulated properties of 8CB reveals both the remarkable successes and the current limitations of molecular modeling. While simulations can qualitatively reproduce the complex phase behavior of this important liquid crystal, quantitative agreement with experimental data, particularly for phase transition temperatures, remains a challenge. These discrepancies are primarily due to simplifications in the force fields and the inherent limitations of system size and simulation timescales.
Nevertheless, molecular dynamics simulations provide an invaluable tool for understanding the molecular-level origins of the macroscopic properties of liquid crystals. They allow for the investigation of phenomena that are difficult to access experimentally, such as the precise nature of molecular packing and the dynamics of phase transitions. As computational power increases and force fields become more refined, the gap between simulation and experiment is expected to narrow, leading to an even more powerful synergy between these two approaches in the study and design of new liquid crystalline materials.
References
- Atomistic simulation of a model liquid crystal. AIP Publishing.
- Atomistic simulation of a model liquid crystal. AIP Publishing - American Institute of Physics.
- Chemical structure of the liquid crystal molecule 8CB. The transition... | Download Scientific Diagram.
- Crystal polymorphism of 8OCB liquid crystal consisting of strongly polar rod-like molecules. RSC Advances (RSC Publishing).
- Investigating the 8CB liquid crystal-insulin interaction: The role of the smectic a phase in enhancing detection sensitivity. PubMed.
- Liquid crystal binary mixtures 8CB+8OCB: critical behaviour at the smectic A-nematic transition. Taylor & Francis Online.
- Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simul
- Crystal polymorphism of 8OCB liquid crystal consisting of strongly polar rod-like molecules. Raman Research Institute.
- Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. Source not specified.
- Schematic representation of model 8CB molecule showing distinct united-atom types.
- Atomistic simulation of a model liquid crystal.
- Molecular dynamics and EPR spectroscopic studies of 8CB liquid crystal.
- Calorimetry of phase transitions in liquid crystal 8CB under shear flow. RSC Publishing.
- Order parameter fluctuations over production runs for simulations of 595 model 8CB molecules.
- Various techniques have been used to characterize liquid crystals. The main factors to be c. Source not specified.
- CHARACTERIZATION OF LIQUID CRYSTALS: A LITER
- Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. MDPI.
- Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PMC - PubMed Central.
- Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal.
- An atomistic description of the nematic and smectic phases of 4-n-octyl-4′ cyanobiphenyl (8CB). The Journal of Chemical Physics.
- Liquid Crystal Testing. TCA Lab / Alfa Chemistry.
- MOLECULAR DYNAMICS SIMULATION OF THE VISCOSITY AND THERMAL CONDUCTIVITY OF AL2O3-H2O NANOFLUIDS. Materials & Corrosion Engineering Management (MACEM).
- Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applic
- An atomistic description of the nematic and smectic phases of 4-n-octyl-4 cyanobiphenyl (8CB). AIP Publishing.
Sources
- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. ipme.ru [ipme.ru]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Anchoring Energy of 4-Octylbiphenyl (8CB): A Comparative Metrology Guide
Executive Summary: The Smectic Challenge
In the realm of liquid crystal (LC) interface mechanics, 4-Cyano-4'-octylbiphenyl (8CB) represents a critical "stress test" for surface anchoring validation.[1][2] Unlike its lighter homolog 5CB (the industry-standard nematic), 8CB possesses a Smectic A (SmA) phase at room temperature and exhibits significant pre-transitional smectic ordering even in its nematic range.[1]
For researchers developing LC-based biosensors or advanced optical retarders, accurately measuring the anchoring energy (
This guide objectively compares 8CB against the standard 5CB, delineates why standard optical methods often fail with 8CB, and provides a validated High Electric Field (HEF) protocol to accurately quantify its anchoring energy.
Comparative Analysis: 8CB vs. 5CB
To validate 8CB, one must first understand how it deviates from the standard 5CB. The critical differentiator is the Smectic-Nematic (S-N) coupling .
Table 1: Physicochemical Profile & Metrology Implications[1][2]
| Feature | 5CB (Reference Standard) | 8CB (Target Material) | Metrology Impact |
| Chemical Name | 4-Cyano-4'-pentylbiphenyl | 4-Cyano-4'-octylbiphenyl | 8CB's longer alkyl tail drives smectic layering.[1][2] |
| Phase at 25°C | Nematic | Smectic A | 8CB requires heating to ~34°C for Nematic measurements. |
| Elastic Constants | Critical: Standard optical fits assume constant | ||
| Anchoring ( | Often higher ( | Smectic surface layering creates "pseudo-strong" anchoring.[1][2] | |
| Best Method | Optical Retardation | High Electric Field (HEF) | Optical methods underestimate |
The "False Strong" Anchoring Phenomenon
In 5CB, the director field deforms smoothly near the surface. In 8CB, as you approach the Smectic-Nematic transition (
Validated Methodology: High Electric Field (HEF) Technique
To objectively measure 8CB anchoring without the artifacts introduced by elastic constant divergence, we utilize the High Electric Field (HEF) Capacitance Method .
Why HEF?
Unlike optical methods that rely on the threshold voltage (
Visualizing the Workflow
Figure 1: The High Electric Field (HEF) validation workflow. Note the critical temperature control step to maintain the Nematic phase for 8CB.
Experimental Protocol
Objective: Determine the polar anchoring energy (
Equipment Required[1][2][3]
-
LCR Meter: Agilent E4980A or equivalent (Precision: 0.05%).
-
Temperature Controller: Accuracy
(Critical for 8CB). -
LC Cell: Thickness
(Thicker cells reduce leakage risks).[1][2] -
Material: 8CB (Purity
, degassed).[1][2]
Step-by-Step Procedure
1. Cell Assembly & Characterization
-
Spin-coat ITO glass with Polyimide (e.g., SE-3510 for planar).[1][2]
-
Measure the empty cell capacitance (
) to determine the precise cell gap ( ).
2. Filling (The Isotropic Melt)
-
Heat 8CB to 45°C (Isotropic phase).
-
Fill the cell via capillary action.
-
Scientific Integrity Check: Inspect under cross-polarizers.[1][2][3][4] If flow marks are visible, anneal at 42°C for 20 minutes.
3. Thermal Stabilization
-
Cool the cell to 35.0°C .
-
Note: This is inside the Nematic range (33.5°C – 40.5°C). Do not measure below 34°C, or pre-transitional divergence of
will introduce noise.
4. Capacitance Measurement
-
Apply AC voltage (
to minimize ionic effects). -
Sweep Voltage:
(High field regime). -
Record Capacitance (
) at each step.[1][2]
5. Data Analysis (The Linearization)
According to the HEF theory, at high fields (
-
Plot:
(y-axis) vs. Voltage (x-axis).[1][2] -
Observe: The plot should become linear at high voltages.
-
Intercept: The intercept of the linear region with the y-axis allows calculation of the extrapolation length
. -
Calculate
: (Where is the effective elastic constant at 35°C).
Data Interpretation & Self-Validation
How do you know your 8CB measurement is valid? Use this interpretation matrix.
| Observation | Diagnosis | Action |
| Linear CV Plot | Valid Data. Regime is dominated by surface anchoring.[1][2] | Proceed to calculate |
| Hysteresis in CV | Ionic Contamination. 8CB is prone to ionic impurities.[1][2] | Reduce measurement frequency (e.g., 100 Hz) or repurify sample. |
| Infinite | Smectic Layering. You are too close to | Increase Temp by 1-2°C (e.g., measure at 37°C). |
| Low | Weak Anchoring/Slippage. | Check Polyimide curing temperature.[1][2] |
Mechanistic Diagram: Surface Layering[1][2]
Figure 2: Mechanistic view of the 8CB interface. The "Smectic-like" layer creates a stiff boundary that optical methods often mistake for infinite anchoring.[1][2] HEF overcomes this by applying sufficient torque to deform the surface layer.
Conclusion
Validating the anchoring energy of 4-Octylbiphenyl (8CB) requires a departure from standard nematic protocols.[1] While 5CB serves as a forgiving baseline, 8CB demands strict thermal control (>34°C) and the use of High Electric Field capacitance measurements to decouple bulk smectic pre-transitional effects from true surface anchoring.
For drug development applications utilizing LC biosensors, this rigorous validation ensures that signal changes are due to analyte binding (e.g., protein absorption) and not thermal fluctuations in the liquid crystal's anchoring strength.
References
-
Yokoyama, H., & van Sprang, H. A. (1985).[1][2] "A novel method for determining the anchoring energy function at a nematic liquid crystal-wall interface from capacitance measurements."[1][2][5] Journal of Applied Physics. Link
-
Murauski, A., et al. (2005).[1][2][5] "Determination of the polar anchoring energy by capacitance measurements in nematic liquid crystals." Physical Review E. Link
-
Clare, B. H., et al. (2006).[1][2][6] "Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides." Langmuir. Link
-
Cousins, J., et al. (2023).[1][2][7] "Theoretical investigation of weak-anchoring effects in a thin two-dimensional pinned static ridge of nematic liquid crystal." arXiv. Link
-
Polak, R. D., et al. (1994).[1][2] "Optical determination of the anchoring strength of nematic liquid crystals." Molecular Crystals and Liquid Crystals. Link
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
A Comparative Guide to the Dielectric Constants of nCB Liquid Crystals for Researchers
This guide provides an in-depth comparative analysis of the dielectric properties of n-cyanobiphenyl (nCB) liquid crystals, a class of materials pivotal to the advancement of display technologies and various electro-optic applications. This document is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these materials, supported by experimental data and validated protocols.
The Critical Role of Dielectric Anisotropy in nCB Liquid Crystals
The defining characteristic of the n-cyanobiphenyl (nCB) series of liquid crystals is their significant positive dielectric anisotropy (Δε). This property arises from the molecular structure, specifically the strong dipole moment of the cyano (–C≡N) group, which is aligned with the long molecular axis.[1][2] This inherent anisotropy allows for the manipulation of the liquid crystal director—the average direction of the long axes of the molecules—with an external electric field. This principle is the bedrock of liquid crystal display (LCD) technology and other electro-optical devices.
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. In anisotropic materials like nematic liquid crystals, the dielectric constant has two principal components: ε∥ (epsilon parallel) and ε⊥ (epsilon perpendicular). ε∥ is the dielectric constant measured parallel to the director, while ε⊥ is measured perpendicular to it. The dielectric anisotropy, Δε, is the difference between these two components (Δε = ε∥ - ε⊥).[3] For nCBs, the large dipole moment along the long axis results in ε∥ being significantly greater than ε⊥, leading to a large positive Δε.[2]
Comparative Analysis of Dielectric Constants for nCB Homologues
The dielectric properties of nCB liquid crystals vary systematically with the length of the alkyl chain (n). Experimental data reveals a general trend of decreasing principal dielectric constants (ε∥ and ε⊥) and, consequently, a decrease in dielectric anisotropy (Δε) as the alkyl chain lengthens.[1][2] This is attributed to the increasing proportion of the non-polar alkyl chain relative to the highly polar cyanobiphenyl core.
Below is a table summarizing the principal dielectric constants and dielectric anisotropy for several members of the nCB homologous series at a reduced temperature of TNI - T = 10°C, where TNI is the nematic-isotropic transition temperature.
| Compound | n | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) |
| 5CB | 5 | ~18.5 | ~7.0 | ~11.5 |
| 6CB | 6 | ~16.5 | ~6.5 | ~10.0 |
| 7CB | 7 | ~15.5 | ~6.2 | ~9.3 |
| 8CB | 8 | ~14.0 | ~6.0 | ~8.0 |
Note: The values presented are approximate and have been compiled from data presented in the work of Ratna and Shashidhar (1976).[2] The exact values can vary slightly depending on the experimental conditions and purity of the sample.
A noteworthy phenomenon in homologous series of liquid crystals is the "odd-even effect," where physical properties oscillate as the number of carbon atoms in the alkyl chain alternates between odd and even.[4][5] While not strongly apparent in the static dielectric constants of the nCB series, this effect is observable in other properties like the nematic-isotropic transition temperature and has been reported in the dielectric relaxation frequency of these compounds.[6][7] This effect is generally attributed to the different orientations of the terminal C-C bond of the alkyl chain for odd and even homologues, which influences the overall molecular shape and intermolecular interactions.[4]
Experimental Determination of Dielectric Constants: A Validated Protocol
The accurate measurement of the dielectric constants of liquid crystals is crucial for both fundamental research and technological applications. Dielectric spectroscopy is the primary technique employed for this purpose.[8]
Causality Behind Experimental Choices
The core of the experimental setup is a parallel plate capacitor, often referred to as a liquid crystal cell. The choice of materials and the geometry of this cell are critical for obtaining reliable data.
-
Electrode Material: Gold-plated electrodes are frequently used due to their high conductivity and chemical inertness, which prevents contamination of the liquid crystal sample.[9]
-
Alignment Layers: To measure the principal dielectric constants, the liquid crystal director must be uniformly aligned either parallel (planar alignment) or perpendicular (homeotropic alignment) to the applied electric field. This is achieved by treating the electrode surfaces with alignment layers, such as rubbed polyimides for planar alignment.[9] nCBs naturally tend to align homeotropically on clean glass surfaces.[2]
-
Cell Gap: The thickness of the liquid crystal layer (cell gap) is typically in the range of 5 to 50 micrometers.[8][9] A well-defined and uniform cell gap is essential for accurate capacitance measurements.
-
Temperature Control: The dielectric properties of liquid crystals are highly dependent on temperature.[1][2] Therefore, the liquid crystal cell is housed in a temperature-controlled chamber, often with a precision of ±0.1°C or better.[9]
-
Measurement Instrument: An impedance analyzer or a high-precision LCR meter is used to measure the capacitance and conductance of the cell over a range of frequencies.[3][8]
Step-by-Step Experimental Workflow
The following protocol outlines the key steps for measuring the principal dielectric constants of an nCB liquid crystal.
-
Cell Preparation:
-
Clean two glass substrates with conductive coatings (e.g., ITO or gold).
-
For planar alignment, coat the substrates with an alignment layer (e.g., a polyimide), and then rub the surfaces in a single direction. For homeotropic alignment of nCBs, meticulously clean surfaces are often sufficient.[2]
-
Assemble the cell using spacers of a known thickness to create a uniform gap.
-
-
Sample Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the cell via capillary action.
-
Slowly cool the cell back to the nematic phase to ensure a well-aligned monodomain sample.
-
-
Measurement of ε⊥ (Homeotropic Alignment):
-
Place the cell with homeotropically aligned liquid crystal in the temperature-controlled stage.
-
Connect the cell to the impedance analyzer.
-
Apply a low-amplitude AC voltage (typically < 300 mV to avoid influencing the director alignment) at a fixed frequency (e.g., 1 kHz).[2]
-
Measure the capacitance of the filled cell (C⊥).
-
The dielectric constant is calculated using the formula for a parallel plate capacitor: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measurement of ε∥ (Planar Alignment):
-
For a planar aligned cell, the procedure is similar to the measurement of ε⊥, yielding C∥ and subsequently ε∥.
-
Alternatively, for nCBs with positive dielectric anisotropy, a strong magnetic field (e.g., >10 kGauss) can be used to align the director of a homeotropically prepared sample parallel to the field, and thus perpendicular to the electric field of the capacitor, to measure ε⊥. To measure ε∥, a magnetic field is applied parallel to the electric field in a planar aligned cell.[2]
-
-
Data Analysis:
-
Repeat the measurements at various temperatures, allowing the system to stabilize at each temperature point.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for dielectric constant measurement.
Influence of Frequency on Dielectric Properties
The dielectric constants of nCB liquid crystals also exhibit a dependence on the frequency of the applied electric field. This phenomenon, known as dielectric relaxation, occurs because the reorientation of the molecular dipoles cannot instantaneously follow a rapidly oscillating electric field.[6]
For nCBs, the most significant relaxation is observed for ε∥ in the megahertz frequency range.[6] This relaxation is associated with the end-over-end rotation of the molecules around their short axis, a process that is hindered by the nematic potential. As the frequency increases and approaches the characteristic relaxation frequency of this motion, the contribution of the permanent dipole to ε∥ decreases, leading to a drop in its value. The relaxation frequency itself shows an odd-even effect as a function of the alkyl chain length.[6]
Molecular Structure and Dielectric Anisotropy
The relationship between the molecular structure of nCBs and their dielectric properties is fundamental to understanding their behavior.
Caption: Structure-property relationship in nCB liquid crystals.
The large dipole moment of the cyano group, directed along the long molecular axis, is the primary contributor to the large value of ε∥. The biphenyl core provides the necessary structural rigidity and promotes the formation of the nematic phase. The alkyl chain, while less polar, influences the melting point, the nematic range, and the packing of the molecules, which in turn affects the dielectric properties.
Concluding Remarks for the Practicing Scientist
The n-cyanobiphenyl liquid crystals remain a cornerstone of liquid crystal science and technology. Their predictable and tunable dielectric properties, primarily the large positive dielectric anisotropy, make them ideal for a wide range of electro-optic applications. Understanding the relationship between their molecular structure, temperature, and the frequency of an applied electric field is paramount for designing and optimizing new devices. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these and other liquid crystalline materials. The systematic trends observed across the homologous series, such as the decrease in dielectric anisotropy with increasing alkyl chain length, offer valuable insights for the rational design of new liquid crystal materials with tailored properties.
References
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278–283. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]
-
Mercuri, F., & Catanesi, F. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules, 26(10), 2873. [Link]
-
Cvetinov, M., Urbanc, B., & Kralj, S. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7041–7052. [Link]
-
Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Liquid Crystal Institute, Kent State University. [Link]
-
Cvetinov, M., Urbanc, B., & Kralj, S. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7041–7052. [Link]
-
Ratna, B. R., & Shashidhar, R. (1977). Dielectric Dispersion in 4′-n-Alkyl-4-Cyanobiphyenyls. Molecular Crystals and Liquid Crystals, 42(1-3), 185-192. [Link]
-
Jákli, A., & Saupe, A. (2006). Odd-even effects in liquid crystals. Liquid Crystals, 33(8), 903-911. [Link]
-
Bradshaw, M. J., Raynes, E. P., Fedak, I., & Leadbetter, A. J. (1984). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Journal of Physics, 45(1), 157-168. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]
-
Dunmur, D. A., & Miller, W. H. (1980). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. Molecular Crystals and Liquid Crystals, 60(3-4), 281-294. [Link]
-
Sinha, G., & Roy, S. K. (2005). Temperature dependence of the dielectric strength of the relaxation due to short axis rotation of 5CB and isotropic 5CB. The Journal of Chemical Physics, 123(16), 164903. [Link]
-
Perkowski, P., & Raszewski, Z. (2012). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. Opto-Electronics Review, 20(1), 78-84. [Link]
-
Richert, R. (2022). From very low to high fields: The dielectric behavior of the liquid crystal 5CB. Journal of Molecular Liquids, 368, 120664. [Link]
-
Robles-Hernández, B., et al. (2022). Anopore confinement in the cyanobiphenyl-based líquid crystal dimer CB7CB. A dielectric study. UPCommons. [Link]
-
Saha, R., et al. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6(7), 1436-1444. [Link]
-
Triolo, A., et al. (2005). Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments, 76(3), 033904. [Link]
-
Richert, R. (2022). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Journal of Molecular Liquids, 368, 120664. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]
-
Karat, P. P., & Madhusudana, N. V. (1977). Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. Molecular Crystals and Liquid Crystals, 40(1), 239-245. [Link]
-
Satya, A., & Bhattacharjee, A. (2024). Influence of proteins on the dielectric characteristics of 5CB and 8CB liquid crystals. Liquid Crystals, 1-11. [Link]
-
Othman, M., et al. (2018). Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle. Liquid Crystals, 45(13-15), 2058-2067. [Link]
-
Czub, J., et al. (2004). Dielectric Studies of Smectogenic Members of the 4'-alkyl-4-cyanobiphenyl (nCB) Homologous Series. Zeitschrift für Naturforschung A, 59(5-6), 316-324. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligomeric odd–even effect in liquid crystals - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
